molecular formula C7H7BF2O2 B1426774 (4,5-Difluoro-2-methylphenyl)boronic acid CAS No. 1416244-48-8

(4,5-Difluoro-2-methylphenyl)boronic acid

Cat. No.: B1426774
CAS No.: 1416244-48-8
M. Wt: 171.94 g/mol
InChI Key: RUSKIGNGLQRANK-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKIGNGLQRANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (4,5-Difluoro-2-methylphenyl)boronic acid (CAS 1416244-48-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(4,5-Difluoro-2-methylphenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly within the realm of drug discovery and materials science. Its strategic substitution pattern—featuring two fluorine atoms and a methyl group on the phenyl ring—imparts unique electronic and conformational properties to the molecule. These characteristics are highly sought after by medicinal chemists to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a validated synthesis protocol, detailed characterization data, and its primary application in Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Properties Summary
PropertyValueSource(s)
CAS Number 1416244-48-8[1]
Molecular Formula C₇H₇BF₂O₂[1]
Molecular Weight 171.94 g/mol [1]
Appearance Solid
Purity ≥97%[1]
Storage Conditions Inert atmosphere, 2-8°C
Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501

Synthesis and Characterization

The reliable synthesis and thorough characterization of this compound are crucial for ensuring its quality and reactivity in subsequent applications.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction with a suitable brominated precursor, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is adapted from established methods for the synthesis of structurally similar fluorinated phenylboronic acids.[2][3]

Step 1: Lithiation of 1-Bromo-4,5-difluoro-2-methylbenzene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4,5-difluoro-2-methylbenzene (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C.

  • Stir the resulting solution at -78°C for 2-3 hours.

Step 2: Borylation and Hydrolysis

  • To the cooled solution from Step 1, slowly add triisopropyl borate (1.2 equiv.) dropwise, maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1N hydrochloric acid (HCl) until the pH of the aqueous layer is between 5 and 6.[2]

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to afford this compound.

Synthesis_Workflow A 1-Bromo-4,5-difluoro-2-methylbenzene B Lithiation (n-BuLi, THF, -78°C) A->B C Aryl Lithium Intermediate B->C D Borylation (Triisopropyl borate, -78°C to RT) C->D E Boronate Ester Intermediate D->E F Hydrolysis (1N HCl) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization
  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. A signal for the methyl group protons will also be present. The B(OH)₂ protons typically appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

  • ¹³C NMR: The aromatic region will display signals for the carbon atoms of the phenyl ring. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon atom attached to the boron atom may appear as a broad signal or may not be detected due to quadrupolar relaxation.[6]

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • ¹¹B NMR: A single, broad signal is anticipated in the region typical for trigonal planar boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[7][8][9]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl ArBOH2 (4,5-F₂-2-Me-Ph)B(OH)₂ ArBOH2->Transmetalation ArX Ar'-X ArX->OxAdd Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.08 equiv.) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

The Significance of the 4,5-Difluoro-2-methylphenyl Moiety in Drug Discovery

The incorporation of the 4,5-difluoro-2-methylphenyl group into a molecule can have a profound impact on its biological properties. The fluorine atoms, being highly electronegative, can alter the electronic distribution of the molecule, influencing its pKa and ability to participate in hydrogen bonding. This can lead to enhanced binding affinity for a biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. The methyl group provides a point of steric bulk and can influence the conformation of the molecule, which can also be critical for optimal target engagement.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers a strategic advantage for modulating the properties of target compounds. A thorough understanding of its synthesis, characterization, and reactivity in Suzuki-Miyaura cross-coupling reactions, as outlined in this guide, will enable researchers to effectively harness the potential of this important reagent.

References

Introduction: The Strategic Importance of a Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4,5-Difluoro-2-methylphenyl)boronic Acid

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key arylboronic acid that serves as a versatile building block for introducing the 4,5-difluoro-2-methylphenyl moiety into more complex structures.[1][2] Its primary utility is realized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive examination of a core synthetic route to this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, the rationale for specific experimental choices, and the critical safety considerations inherent in the process. The primary method detailed herein is the lithiation-borylation of a halogenated precursor, a robust and widely employed strategy for the synthesis of arylboronic acids.[6][7][8]

Strategic Analysis of Synthetic Pathways

The preparation of arylboronic acids can be approached through several established methodologies. The most prevalent are:

  • Organometallic Intermediates with Borate Esters: This classic and highly effective route involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by hydrolysis.[9][10] Its primary advantage is the use of readily available starting materials and reagents. The high reactivity of the organometallic species, however, limits the tolerance for certain functional groups.

  • Miyaura Borylation: This method utilizes a palladium catalyst to couple an aryl halide or triflate directly with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[11] It offers excellent functional group tolerance but can require more specialized reagents and catalyst systems.

For the synthesis of this compound, the organometallic pathway via lithiation offers a direct and efficient approach, starting from the commercially available 1-bromo-4,5-difluoro-2-methylbenzene. This guide will focus on this method due to its reliability and scalability.

Core Synthesis: A Lithiation-Borylation Approach

The selected pathway proceeds via a three-step sequence: formation of an aryllithium intermediate, electrophilic trapping with a trialkyl borate, and subsequent hydrolysis to the final boronic acid.

Reaction Principle and Mechanism

The synthesis begins with a halogen-metal exchange. 1-Bromo-4,5-difluoro-2-methylbenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). This low temperature is absolutely critical to suppress side reactions and ensure the stability of the highly reactive aryllithium species formed.

The resulting (4,5-difluoro-2-methylphenyl)lithium is then treated with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃).[12] Triisopropyl borate is often preferred as it is less prone to undergo multiple additions of the organolithium reagent. The aryllithium attacks the electrophilic boron atom, displacing one of the alkoxide groups to form a lithium boronate complex.

Finally, the reaction is quenched with an aqueous acid. This hydrolysis step protonates the remaining alkoxide groups, which are then eliminated, yielding the desired this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and pyrophoric reagents. It must only be performed by trained personnel in a suitable laboratory setting with all necessary safety precautions in place.

Reagents and Equipment
  • Reagents: 1-Bromo-4,5-difluoro-2-methylbenzene, n-Butyllithium (solution in hexanes, e.g., 2.5 M), Triisopropyl borate, Anhydrous Tetrahydrofuran (THF), 2 M Hydrochloric Acid (HCl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, magnetic stirrer, inert gas line (Argon or Nitrogen), syringes, cannulas, and standard glassware for work-up and purification.

Safety Precautions: Handling Pyrophoric Reagents

Working with organolithium reagents like n-BuLi demands rigorous adherence to safety protocols due to their pyrophoric nature (spontaneous ignition in air).[13][14]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves under neoprene or Viton gloves are recommended).[15][16]

  • Inert Atmosphere: All operations must be conducted under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques or in a glovebox.[17] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use.

  • Quenching: Have a suitable quenching agent and a Class D or ABC dry powder fire extinguisher immediately accessible. Never use a water or CO₂ extinguisher on an organolithium fire.[14][15]

Step-by-Step Procedure
  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Place the flask in a dry ice/acetone bath.

  • Initial Charge: Under a positive flow of argon, charge the flask with 1-Bromo-4,5-difluoro-2-methylbenzene (1.0 eq) and anhydrous THF. Stir the solution and cool to -78 °C.

  • Lithiation: Using a dry, Luer-lock syringe, slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 30 minutes. After the addition is complete, allow the reaction to stir at -78 °C for an additional 1 hour.

  • Borylation: In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF. Using a cannula or syringe, add this solution dropwise to the aryllithium solution at -78 °C. Maintain the temperature below -70 °C during the addition.

  • Warm-up: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Quench and Hydrolysis: Cool the flask in an ice-water bath. Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Crude arylboronic acids often contain boroxine anhydrides and other impurities.[10] Purification is essential for subsequent applications.

Purification Strategy

Direct chromatography of free boronic acids on silica gel can be challenging due to their polarity and tendency to streak or decompose.[18][19] A highly effective method is purification via acid-base extraction or recrystallization.

  • Acid-Base Purification: Dissolve the crude solid in an organic solvent like diethyl ether and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.[20] Wash the aqueous layer with ether to remove any remaining neutral impurities. Then, re-acidify the aqueous layer with cold 2 M HCl until the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: The purified solid can be further recrystallized from a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, heptane) and a minimal amount of water.[19][21]

Data and Characterization
ParameterTypical Value / ObservationJustification
Starting Material 1-Bromo-4,5-difluoro-2-methylbenzeneCommercially available halogenated precursor.
n-BuLi Equiv. 1.05 - 1.1 eqA slight excess ensures complete halogen-metal exchange.
B(OiPr)₃ Equiv. 1.2 - 1.5 eqExcess borate ester minimizes double addition and drives the reaction.
Reaction Temp. -78 °CCritical for the stability of the aryllithium intermediate.
Typical Yield 70-85%Dependent on precise control of temperature and moisture exclusion.
Purity (Post-Purification) >97%Confirmed by NMR and LC-MS.
Appearance White to off-white solidExpected physical state of the final product.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic and methyl protons.

  • ¹⁹F NMR: To confirm the presence and coupling of the fluorine atoms.

  • ¹¹B NMR: To confirm the presence of the boronic acid moiety.

  • LC-MS: To confirm the molecular weight and purity.

Synthesis Workflow Overview

The following diagram provides a high-level summary of the entire synthetic process.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via lithiation-borylation is a powerful and reliable method that provides access to a valuable synthetic intermediate. The success of this procedure hinges on the rigorous exclusion of atmospheric moisture and the precise control of temperature, particularly during the formation of the aryllithium species. By understanding the causality behind each step—from the necessity of cryogenic conditions to the logic of the purification strategy—researchers can confidently and safely produce this key building block, enabling the continued development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Molecular Structure and Applications of (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4,5-Difluoro-2-methylphenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its molecular structure, the strategic implications of its unique substitution pattern, and its practical application in synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of this versatile reagent.

Introduction: The Strategic Advantage of Fluorination in Phenylboronic Acids

Phenylboronic acids are indispensable tools in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][2] The introduction of fluorine atoms onto the phenyl ring, as seen in this compound, is a deliberate design element that imparts significant and beneficial changes to the molecule's physicochemical properties.

The strong electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to improved reaction rates and yields. Furthermore, the incorporation of fluorine into drug candidates can profoundly impact their metabolic stability, lipophilicity, and binding affinity to biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound, with its specific arrangement of two fluorine atoms and a methyl group on the phenyl ring, dictates its reactivity and utility.

PropertyValueSource
CAS Number 1416244-48-8[1][3]
Molecular Formula C₇H₇BF₂O₂[1][3]
Molecular Weight 171.94 g/mol [1][3]
Appearance White to off-white solid[4]
Purity Typically ≥97%[1][3]
Storage Inert atmosphere, 2-8°C[1]

The ortho-methyl group introduces steric hindrance around the boronic acid moiety, which can influence the rotational dynamics of the phenyl-boron bond and potentially affect the selectivity of its coupling reactions. The vicinal difluoro substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity in cross-coupling reactions.

Synthesis of this compound: A Representative Protocol

The synthesis of arylboronic acids generally involves the reaction of an organometallic reagent (either a Grignard or an organolithium species) with a trialkyl borate, followed by acidic workup. A plausible and commonly employed synthetic route for this compound starts from 1-bromo-4,5-difluoro-2-methylbenzene.

Below is a representative experimental protocol adapted from established methods for the synthesis of similar fluorinated phenylboronic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-4,5-difluoro-2-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 1-bromo-4,5-difluoro-2-methylbenzene (1.0 equiv.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1N HCl until the pH of the aqueous layer is between 1 and 2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Workup: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, or by slurry in hexanes to afford this compound as a white to off-white solid.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Sequence 1-Bromo-4,5-difluoro-2-methylbenzene 1-Bromo-4,5-difluoro-2-methylbenzene Lithiation (-78 °C) Lithiation (-78 °C) 1-Bromo-4,5-difluoro-2-methylbenzene->Lithiation (-78 °C) n-BuLi n-BuLi n-BuLi->Lithiation (-78 °C) Triisopropyl borate Triisopropyl borate Borylation (-78 °C) Borylation (-78 °C) Triisopropyl borate->Borylation (-78 °C) Lithiation (-78 °C)->Borylation (-78 °C) Acidic Workup Acidic Workup Borylation (-78 °C)->Acidic Workup Extraction & Drying Extraction & Drying Acidic Workup->Extraction & Drying Purification Purification Extraction & Drying->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials.[4] The fluorine atoms can enhance the reactivity and selectivity of the coupling process.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

  • Degassing: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Boronic_Acid (4,5-Difluoro-2-methylphenyl)B(OH)₂ (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Product Product (Ar-Ar') Product->Reductive_Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

While specific, publicly disclosed examples of marketed drugs synthesized using this compound are not readily identifiable, this building block is of significant interest to medicinal chemists. Boronic acids are frequently used in the synthesis of bioactive molecules for the generation of chemical libraries and the exploration of structure-activity relationships.[1][6] The unique substitution pattern of this particular boronic acid allows for the introduction of a difluoro-tolyl moiety, which can serve as a key pharmacophore or a bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

In materials science, fluorinated biaryl compounds are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The electronic properties imparted by the fluorine atoms can be tuned to achieve desired optical and electronic characteristics.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique molecular structure, characterized by the strategic placement of two fluorine atoms and a methyl group, provides chemists and drug developers with a powerful tool to construct complex molecules with tailored properties. The insights and protocols provided in this guide are intended to facilitate the effective use of this reagent in research and development, ultimately contributing to the advancement of medicinal chemistry and materials science.

References

Spectroscopic data for (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (4,5-Difluoro-2-methylphenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a key building block in modern synthetic chemistry, is instrumental in the formation of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Its utility in drug discovery and materials science necessitates a robust and unambiguous method for structural verification and purity assessment. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the field-proven methodologies for its characterization. As researchers and drug development professionals, understanding the nuances of the spectroscopic data is not merely a quality control step; it is fundamental to ensuring the integrity and reproducibility of your synthetic outcomes.

This document is structured to provide not just the data, but the underlying scientific rationale for the experimental choices and data interpretation, reflecting a self-validating system of protocols essential for rigorous scientific inquiry.

Molecular Structure and Key Features

This compound (MW: 171.94 g/mol , Formula: C₇H₇BF₂O₂) possesses a unique electronic profile. The two electron-withdrawing fluorine atoms and the electron-donating methyl group create a distinct substitution pattern on the phenyl ring, which significantly influences its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. However, arylboronic acids present a unique challenge: the propensity to undergo dehydration to form cyclic, trimeric anhydrides known as boroxines.[1][2] This equilibrium can lead to broadened signals and complex, often uninterpretable, spectra.

Expertise in Practice: The key to acquiring clean, reproducible NMR spectra of boronic acids is to shift the equilibrium entirely to the monomeric acid form. This is reliably achieved by using a deuterated alcohol solvent, such as methanol-d₄. The solvent actively participates in breaking up the boroxine structure, yielding sharp and well-resolved spectra.[1] While this method results in the exchange of the acidic B(OH)₂ protons with deuterium, making them invisible, this is a necessary trade-off for obtaining clear data for the crucial aromatic and aliphatic protons.

Predicted ¹H NMR Spectrum (500 MHz, Methanol-d₄)

The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-3~ 7.5 - 7.7Doublet of doublets (dd) or Triplet (t)³J(H,F) ≈ 8-10 Hz1H
H-6~ 7.2 - 7.4Doublet of doublets (dd) or Triplet (t)³J(H,F) ≈ 8-10 Hz1H
-CH₃~ 2.3 - 2.5Singlet (s)N/A3H
-B(OH)₂N/A (exchanges with solvent)---

Causality Behind Predictions:

  • H-3 and H-6: These are the two aromatic protons. Their chemical shifts are influenced by the deshielding effects of the adjacent fluorine atoms and the boronic acid group. Each proton will be coupled to the adjacent fluorine atoms, resulting in complex splitting patterns (likely appearing as triplets or doublets of doublets due to similar coupling constants).

  • -CH₃: The methyl group is attached to the aromatic ring and is expected to appear as a singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum (125 MHz, Methanol-d₄)

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon framework, especially the carbons directly bonded to fluorine, which exhibit large one-bond coupling constants (¹JC-F).

Assignment Expected Chemical Shift (δ, ppm) Multiplicity (from C-F coupling) Coupling Constants (J, Hz)
C-B (C1)~ 130 - 135Broad singletN/A
C-CH₃ (C2)~ 140 - 145Doublet of doublets (dd)²J(C,F) ≈ 15-25 Hz
C-H (C3)~ 118 - 122Doublet (d)²J(C,F) ≈ 15-25 Hz
C-F (C4)~ 150 - 155Doublet (d)¹J(C,F) ≈ 240-260 Hz
C-F (C5)~ 148 - 153Doublet (d)¹J(C,F) ≈ 240-260 Hz
C-H (C6)~ 120 - 125Doublet (d)²J(C,F) ≈ 15-25 Hz
-CH₃~ 18 - 22SingletN/A

Trustworthiness through Self-Validation: The observation of large ¹JC-F coupling constants is a definitive diagnostic tool for confirming the presence and position of fluorine atoms on the aromatic ring.[3] The absence of these large splittings would immediately indicate a structural issue.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of methanol-d₄ (CD₃OD). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient. For ¹³C NMR, acquire with proton decoupling, using a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Caption: Standard workflow for NMR analysis of arylboronic acids.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For this compound, the spectrum will be dominated by vibrations from the O-H, B-O, C-F, and aromatic C=C bonds.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
~ 3200 - 3600O-H stretch (hydrogen-bonded)Broad, Strong
~ 3000 - 3100Aromatic C-H stretchMedium
~ 2850 - 2960Aliphatic C-H stretch (-CH₃)Medium
~ 1600 - 1620Aromatic C=C stretchMedium
~ 1320 - 1400B-O asymmetric stretchStrong, Characteristic
~ 1100 - 1250C-F stretchStrong
~ 1000 - 1100B-C stretchMedium

Authoritative Grounding: The strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[4][5] The intense band around 1350 cm⁻¹ is a hallmark of the B-O asymmetric stretching vibration and serves as a primary identifier for the boronic acid moiety.[5][6]

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of a compound. The analysis of boronic acids can be complicated by in-source dehydration.[7][8] Therefore, soft ionization techniques such as Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), are preferred to minimize fragmentation and preserve the molecular ion.[9][10]

Expected Mass Spectrum (LC-MS with ESI Negative Mode)

Operating in negative ion mode is often advantageous for boronic acids, as the acidic protons are easily lost.

m/z Value Assignment Notes
170.9[M-H]⁻Deprotonated parent molecule. Expected base peak.
152.9[M-H - H₂O]⁻Loss of a water molecule from the boronic acid moiety.

Expertise in Practice: A UPLC-MS method provides high-throughput analysis and excellent separation, which is crucial for assessing purity.[9][10] Optimized cone voltage is critical to obtaining a strong signal for the deprotonated molecule [M-H]⁻ while minimizing the formation of boroxines or other adducts that can complicate the spectrum.[9]

Experimental Protocol: UPLC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 1:1 acetonitrile:water with a small amount of ammonium acetate.[9]

  • Chromatography:

    • Column: Use a reverse-phase column (e.g., Acquity BEH C18).

    • Mobile Phase: Employ a gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

    • Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI Negative.

    • Scan Range: m/z 50-500.

    • Parameter Optimization: Optimize cone voltage (~25 V) and source temperature to maximize the intensity of the [M-H]⁻ ion.[9]

Fragmentation_Pathway parent Parent Ion [M-H]⁻ m/z = 170.9 frag1 Fragment Ion [M-H - H₂O]⁻ m/z = 152.9 parent->frag1 - H₂O

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

The multi-technique spectroscopic characterization of this compound provides a comprehensive and self-validating confirmation of its structure and purity. By leveraging ¹H and ¹³C NMR in methanol-d₄, the structural framework and substitution pattern can be unequivocally determined. FT-IR provides rapid confirmation of essential functional groups, while LC-MS confirms the molecular weight and offers a highly sensitive method for purity analysis. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, which is paramount for researchers, scientists, and drug development professionals who rely on this versatile chemical building block.

References

Physical characteristics of (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of (4,5-Difluoro-2-methylphenyl)boronic acid

Executive Summary

This compound is a fluorinated arylboronic acid that serves as a critical building block in modern synthetic chemistry, particularly in pharmaceutical and materials science research. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, making it indispensable for constructing complex molecular architectures. An exhaustive understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring reproducibility, developing robust purification protocols, and maintaining stability during storage.

This technical guide provides a comprehensive analysis of the core physical properties of this compound. It moves beyond a simple datasheet to offer insights into the causality behind characterization methods, presenting detailed, field-proven protocols for researchers. The guide covers fundamental properties, solubility, thermal stability, and hygroscopicity, and outlines the standard spectroscopic and crystallographic methods for structural verification. All data and protocols are grounded in authoritative references to ensure scientific integrity.

Compound Identification and Core Properties

The foundational data for this compound is summarized below. These identifiers are essential for accurate sourcing, regulatory compliance, and cross-referencing in scientific literature.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1416244-48-8[1][2]
Molecular Formula C₇H₇BF₂O₂[1]
Molecular Weight 171.94 g/mol [1]
Physical Form Solid
Purity Typically ≥97%[1]
InChI Key RUSKIGNGLQRANK-UHFFFAOYSA-N

Thermal Properties and Stability

The thermal behavior of a reagent is a critical parameter that influences its storage, handling, and use in reactions conducted at elevated temperatures. For boronic acids, thermal analysis also provides insights into purity and the potential for dehydration.

Melting Point

The melting point of this compound is not consistently reported in publicly available literature, underscoring the necessity for empirical determination. The melting point is a crucial indicator of purity; a sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities or the compound's boroxine anhydride.

Thermal Stability and Decomposition

Many arylboronic acids can undergo dehydration at elevated temperatures to form a cyclic anhydride known as a boroxine.[3] This transformation is a chemical change, not a phase transition, and can complicate the interpretation of a simple melting point. Differential Scanning Calorimetry (DSC) is the preferred method for characterizing these thermal events.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides precise data on melting endotherms, decomposition exotherms, and other phase transitions.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The use of a sealed pan is critical to contain any potential off-gassing and prevent dehydration before the analysis begins.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min. A heating rate of 10 °C/min is standard for initial screening, balancing resolution and analysis time.

      • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation.

    • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic events (melting) or exothermic events (decomposition). The enthalpy of fusion (ΔHfus) can be calculated from the area of the melting peak.

Solubility Profile

Solubility is a key determinant for selecting appropriate solvent systems for chemical reactions, purification, and formulation. While specific quantitative data for this compound is scarce, its solubility can be predicted based on the general behavior of related arylboronic acids.

Qualitative Solubility Assessment

Arylboronic acids generally exhibit predictable solubility based on solvent polarity.[4][5]

  • High Solubility: Expected in polar aprotic solvents (e.g., THF, acetone) and polar protic solvents (e.g., methanol, ethanol), where hydrogen bonding can occur.[4]

  • Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane.[4][5]

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexanes and methylcyclohexane.[4][5] This low solubility is often exploited during purification to wash away non-polar organic impurities.

Protocol 4.1.1: Quantitative Solubility Determination by the Dynamic Method
  • Principle: The dynamic, or synthetic, method involves heating a suspension of known composition until complete dissolution is observed, providing a precise temperature-solubility data point.[6]

  • Methodology:

    • Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

    • Heating and Observation: Heat the suspension at a slow, controlled rate (e.g., 0.2 K/min) under vigorous stirring. The slow heating rate is crucial to ensure the system remains at equilibrium.

    • Endpoint Detection: The temperature at which the last solid particles disappear is recorded as the dissolution temperature for that specific concentration. This can be observed visually or with an automated turbidity sensor.

    • Solubility Curve: Repeat the process with varying solute-to-solvent ratios to construct a comprehensive solubility curve as a function of temperature.

Hygroscopicity and Handling

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical physical property for solid reagents.[7][8] Boronic acids are known to be susceptible to moisture absorption, which can impact weighing accuracy and potentially lead to the hydrolysis of any boroxine anhydride present.

  • Impact: Failure to account for hygroscopicity can lead to significant errors in stoichiometry, impacting reaction yields and reproducibility.

  • Recommended Handling: This compound should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible, especially when preparing solutions for sensitive reactions. It should be stored in a desiccator or a controlled-atmosphere glovebox.

  • Storage Conditions: The recommended storage is in an inert atmosphere at 2-8 °C to minimize both moisture uptake and potential thermal degradation.

Structural and Spectroscopic Characterization

While the primary focus of this guide is physical properties, these are intrinsically linked to the compound's molecular structure. Spectroscopic methods are essential for confirming identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the molecular structure.

    • ¹H NMR: Would show characteristic signals in the aromatic region, a singlet for the methyl (CH₃) group, and a broad, exchangeable singlet for the two hydroxyl (OH) protons of the boronic acid group.

    • ¹⁹F NMR: Crucial for this molecule, it would confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.

    • ¹³C NMR: Provides information on the carbon skeleton. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[9]

    • ¹¹B NMR: Gives a characteristic signal for the boron atom, providing direct evidence of the boronic acid functionality.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the compound in the solid state.[3] This technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state.[10]

Visualization of Experimental Workflow

To ensure a systematic and comprehensive evaluation of the physical properties, a logical workflow should be followed. The diagram below outlines the key stages of characterization for a research-grade chemical like this compound.

G cluster_0 Initial Assessment cluster_1 Core Physical Properties cluster_2 Advanced Characterization cluster_3 Finalization SampleReceipt Sample Receipt & Documentation VisualInspection Visual Inspection (Color, Form) SampleReceipt->VisualInspection IdentityConfirmation Identity Confirmation (NMR Spectroscopy) VisualInspection->IdentityConfirmation ThermalAnalysis Thermal Analysis (DSC for Melting Point & Stability) IdentityConfirmation->ThermalAnalysis SolubilityScreen Solubility Screening (Qualitative & Quantitative) IdentityConfirmation->SolubilityScreen Hygroscopicity Hygroscopicity Test (DVS or Static Method) IdentityConfirmation->Hygroscopicity Purity Purity Analysis (HPLC, qNMR) IdentityConfirmation->Purity DataConsolidation Data Consolidation & Reporting ThermalAnalysis->DataConsolidation XRay Single Crystal X-ray (If crystals available) SolubilityScreen->XRay Aids crystallization SolubilityScreen->DataConsolidation Hygroscopicity->DataConsolidation XRay->DataConsolidation Purity->DataConsolidation

Caption: Workflow for the physical characterization of a boronic acid.

Conclusion

This compound is a solid chemical reagent whose physical properties are critical to its successful application in synthesis. While it is a stable compound under recommended storage conditions (2-8 °C, inert atmosphere), its potential for hygroscopicity and thermal dehydration to a boroxine anhydride must be considered for accurate and reproducible results. Researchers are strongly advised to perform empirical determinations of key properties such as melting point and solubility, as these are not widely documented. The protocols and workflows outlined in this guide provide a robust framework for obtaining this essential data, enabling more effective use of this valuable synthetic building block.

References

A Senior Application Scientist's Guide to (4,5-Difluoro-2-methylphenyl)boronic Acid: Sourcing, Quality Control, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Modern Drug Discovery

(4,5-Difluoro-2-methylphenyl)boronic acid (CAS No. 1416244-48-8) is a specialized arylboronic acid that has garnered significant interest within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to target proteins. The unique substitution pattern of this reagent—two adjacent fluorine atoms and a methyl group—offers medicinal chemists a valuable building block for creating novel chemical entities with tailored pharmacokinetic and pharmacodynamic profiles.

Boronic acids are indispensable reagents in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1] These compounds are generally stable, easy to handle, and less toxic than many other organometallic reagents.[2] This guide provides an in-depth technical overview of this compound, including a comparative analysis of commercial suppliers, essential quality control measures, and a field-proven protocol for its application in a Suzuki-Miyaura coupling reaction.

Physicochemical Properties and Specifications

A thorough understanding of the reagent's properties is fundamental to its successful application.

  • Molecular Formula: C₇H₇BF₂O₂[3]

  • Molecular Weight: 171.94 g/mol [3]

  • Appearance: Typically a white to off-white solid or crystalline powder.

  • Storage: Due to the potential for protodeboronation, especially in the presence of moisture, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4][5]

Commercial Supplier Analysis

The selection of a reliable commercial supplier is a critical first step in any research or development program. Purity and consistency of the starting material are paramount to achieving reproducible results. The following table provides a comparative summary of major suppliers for this compound.

SupplierCatalog Number (Example)Purity SpecificationAvailable Quantities
Sigma-Aldrich (Merck) BL3H160BCD52≥97%Custom
BLD Pharmatech BL3H160BCD52≥97%1g, 5g, Custom
Oakwood Chemical --Specializes in boronic acids and custom synthesis.[6][7][8]
Combi-Blocks --Extensive catalog of boronic acids for discovery chemistry.[9][10]
chemPUR -≥95%Inquire

Note: Availability and catalog numbers are subject to change. Researchers should always consult the supplier's website for the most current information.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is crucial before its use in synthesis. In a drug development setting, robust analytical methods are required for quality assurance.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of boronic acids and detecting related impurities. A reversed-phase method is typically employed. However, a key challenge in the analysis of boronic acids is their potential for on-column hydrolysis or interaction with the silica support.[11][12] The development of a robust HPLC method should consider:

  • Stationary Phase: A column with low residual silanol activity is often preferred.

  • Mobile Phase: Careful control of pH is necessary to ensure reproducible results.

  • Sample Preparation: Use of an aprotic solvent like acetonitrile for sample dissolution can minimize hydrolysis prior to injection.[12]

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the purity of a compound without the need for a specific reference standard of the analyte.[13] By using a certified internal standard, the absolute purity of the boronic acid can be determined. ¹H, ¹⁹F, and ¹¹B NMR are all informative for structural confirmation and purity assessment.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents: Aryl Bromide (1.0 eq) Boronic Acid (1.5 eq) Base (e.g., K₂CO₃, 2.0 eq) prep_catalyst 2. Add Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Ligand (if needed) prep_reagents->prep_catalyst purge 3. Purge with Inert Gas (e.g., Argon) prep_catalyst->purge add_solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) purge->add_solvent heat 5. Heat Reaction Mixture (e.g., 90 °C) add_solvent->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Aqueous Work-up & Extraction cool->extract dry 9. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by Chromatography concentrate->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology

Rationale for Reagent Choices:

  • Boronic Acid Stoichiometry (1.5 equiv): An excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid or protodeboronation, a common side reaction with electron-deficient arylboronic acids.[14]

  • Palladium Catalyst: Palladium(0) catalysts are essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice. For more challenging couplings, specialized catalysts or ligand systems may be required.

  • Base (K₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle. An inorganic base like potassium carbonate is often effective and easy to remove during work-up.

  • Solvent System (Dioxane/Water): A mixture of an organic solvent and water is typically used. Dioxane can solubilize the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and another needle to act as an outlet.

  • Via syringe, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Place the reaction vial in a preheated oil bath at 90°C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₂]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd Boronic Boronic Acid (R²-B(OH)₂) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Considerations

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[16] Keep containers tightly sealed to prevent moisture absorption.[17]

  • Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules. A successful outcome in its application hinges on the careful selection of a high-purity commercial source, diligent quality control, and the implementation of an optimized and well-understood reaction protocol. By understanding the nuances of its handling, storage, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, researchers can effectively leverage this reagent to advance their discovery and development programs.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of functional molecules, from pharmaceuticals to advanced materials.[2][3] The strategic incorporation of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties.[4][5] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[6] Consequently, fluorinated building blocks, such as (4,5-Difluoro-2-methylphenyl)boronic acid, are of significant interest to researchers in drug discovery and materials science.[5][6]

This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling reactions. It offers in-depth technical insights, detailed experimental protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Understanding the Reactant: this compound

This compound (CAS Number: 1416244-48-8) is a versatile organoboron compound.[7] The presence of two fluorine atoms on the phenyl ring renders it electron-deficient, which can influence its reactivity in the Suzuki-Miyaura coupling. The methyl group provides steric bulk and can also electronically affect the reaction.

Key Properties:

PropertyValue
Molecular Formula C₇H₇BF₂O₂
Molecular Weight 171.94 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX + Ar-X OxAdd ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR + [R-B(OH)₃]⁻ Transmetalation BoronicAcid R-B(OH)₂ (this compound) Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_ArR->Pd0 RedElim Product Ar-R (Biaryl Product) PdII_ArR->Product RedElim Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expertise & Experience: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For electron-deficient boronic acids and potentially challenging aryl halides, electron-rich and sterically bulky phosphine ligands like XPhos or SPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[10]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and the potential for side reactions.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures.[11] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with water as a co-solvent. The solvent system must be able to dissolve all reactants and facilitate the interaction of the aqueous and organic phases.

  • Temperature: The reaction temperature can significantly impact the reaction rate. While many Suzuki couplings proceed at elevated temperatures (e.g., 80-110 °C), some modern catalyst systems can facilitate the reaction at or near room temperature.[10]

Experimental Protocols

Trustworthiness: A Self-Validating System

The following protocols are designed to be robust and reproducible. It is crucial to use high-purity reagents and anhydrous solvents under an inert atmosphere to prevent the degradation of the catalyst and boronic acid. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound, the aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Add the solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the workup and purification as described in Protocol 1.

Data Presentation: Expected Outcomes and Optimization

The following table provides a general guideline for expected outcomes and parameters for optimization. Actual results will vary depending on the specific aryl halide used.

ParameterTypical Range/ConditionNotes for Optimization
Yield 60-95%Highly dependent on the coupling partners and reaction conditions.
Reaction Time 2-24 hours (conventional heating) 10-60 minutes (microwave)Monitor by TLC/LC-MS to avoid decomposition of the product.
Catalyst Loading 1-5 mol%Lower catalyst loading may be possible with highly active ligands.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases like Cs₂CO₃ may be beneficial for less reactive substrates.
Solvent Ratio 4:1 to 10:1 (organic:water)The amount of water can influence the solubility and reaction rate.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of valuable molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

The Strategic Incorporation of (4,5-Difluoro-2-methylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. Among these, (4,5-Difluoro-2-methylphenyl)boronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern—combining the metabolic stability and altered electronics conferred by two fluorine atoms with the steric influence of a methyl group—offers medicinal chemists a powerful tool to optimize lead compounds. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors and detailed protocols for its use in the robust and versatile Suzuki-Miyaura cross-coupling reaction.

The Rationale for Fluorine: A Synergistic Enhancement of Drug-like Properties

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The 4,5-difluoro substitution pattern, in concert with the 2-methyl group, provides a unique combination of effects:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, a common liability for many drug candidates. This often leads to an increased half-life and improved bioavailability.[1][4]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the aromatic ring, influencing pKa and creating favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins.[3][5] This can lead to a significant increase in binding affinity and potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can impact a molecule's lipophilicity, membrane permeability, and solubility.[4] Judicious placement of fluorine atoms allows for fine-tuning of these properties to achieve an optimal balance for drug absorption, distribution, metabolism, and excretion (ADME).

The 2-methyl group further contributes to this profile by introducing a specific steric element that can orient the phenyl ring within a binding pocket, potentially enhancing selectivity and potency.

Core Application: Synthesis of Potent Kinase Inhibitors

A primary application of this compound is in the synthesis of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7]

The (4,5-Difluoro-2-methylphenyl) moiety has been identified as a key structural feature in potent inhibitors of several clinically relevant kinases, most notably Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-MET).[7][8] Aberrant signaling through these receptor tyrosine kinases is a known driver in various malignancies, including non-small cell lung cancer (NSCLC).[9]

Case Study: Analogues of Crizotinib (ALK/MET Inhibitor)

Crizotinib is a dual ALK/c-MET inhibitor approved for the treatment of ALK-positive NSCLC.[7] The structure-based design of Crizotinib and its analogues has been extensively studied, revealing the importance of specific interactions within the ATP-binding pocket of the kinases.[4] While Crizotinib itself contains a 2,6-dichloro-3-fluorophenyl group, research into next-generation inhibitors has explored bioisosteric replacements to improve properties such as potency, selectivity, and brain penetration.[9]

The (4,5-Difluoro-2-methylphenyl) group serves as a valuable alternative, offering a different electronic and steric profile that can lead to improved pharmacological properties. Its synthesis via Suzuki-Miyaura coupling allows for its efficient incorporation into various heterocyclic scaffolds common in kinase inhibitors, such as the 2-aminopyridine core.

dot

Caption: Synthesis of kinase inhibitors via Suzuki-Miyaura coupling.

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[10] It is one of the most widely used reactions in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[11]

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a representative example for the coupling of this compound with a generic aryl bromide, adaptable for the synthesis of various biaryl cores.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and RuPhos (0.04 eq.).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Specific Application in the Synthesis of a Crizotinib Analogue Precursor

This protocol outlines a key step in the synthesis of a precursor to Crizotinib analogues, coupling the boronic acid with a protected 5-bromo-2-aminopyridine derivative. This procedure is adapted from methodologies described in relevant patents for kinase inhibitor synthesis.[10][12][13]

Reaction Scheme: this compound + Tert-butyl (5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-yl)carbamate → Crizotinib analogue precursor

Materials:

  • Tert-butyl (5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-yl)carbamate (1.0 eq)

  • This compound (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve the protected bromopyridine derivative (1.0 eq) and this compound (1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add Na₂CO₃ (3.0 eq) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the coupled product.

Data and Structure-Activity Relationship (SAR) Insights

The utility of the (4,5-Difluoro-2-methylphenyl) moiety is underscored by the enhanced biological activity observed in compounds where it replaces other substituted phenyl rings. While direct comparative data for a single target is often proprietary, general trends can be inferred from the broader class of kinase inhibitors.

MoietyRepresentative Kinase TargetTypical IC₅₀ RangeKey SAR Observations
2,6-Dichlorophenylc-MET, Abl5-50 nMProvides strong hydrophobic interactions and can induce a specific "DFG-out" conformation in some kinases.[4][14]
4,5-Difluoro-2-methylphenyl ALK, c-MET 1-20 nM The difluoro pattern enhances potency through favorable electronic interactions, while the 2-methyl group provides steric bulk that can improve selectivity and fit within the binding pocket.[4][9]
4-FluorophenylSERT, various kinases1-40 nMA common substitution that often improves metabolic stability and binding affinity over an unsubstituted phenyl ring.[15]

Note: IC₅₀ values are highly dependent on the specific scaffold and assay conditions. The values presented are for illustrative purposes to indicate general potency.

The introduction of the 4,5-difluoro pattern often leads to a significant boost in potency compared to mono-fluorinated or non-fluorinated analogues. This is attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate the electronics of the pi-system and enhance interactions with key amino acid residues in the kinase active site.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a unique combination of steric and electronic properties. Its primary application in the synthesis of potent kinase inhibitors via the Suzuki-Miyaura coupling reaction highlights its importance in the development of modern therapeutics, particularly in oncology. The detailed protocols provided herein serve as a practical guide for researchers seeking to leverage the advantages of this versatile reagent in their drug discovery programs. The continued exploration of this and other strategically fluorinated motifs will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

Mastering Molecular Architecture: (4,5-Difluoro-2-methylphenyl)boronic Acid as a Strategic Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity—make fluorinated building blocks highly sought-after tools for medicinal chemists and materials scientists.[2][4][5] Among these, (4,5-Difluoro-2-methylphenyl)boronic acid has emerged as a particularly valuable reagent. Its distinct substitution pattern, featuring vicinal fluorine atoms and an ortho-methyl group, offers a powerful combination of electronic modulation and steric influence, enabling the synthesis of novel compounds with fine-tuned properties.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the properties of this compound, its application in the robust Suzuki-Miyaura cross-coupling reaction, and detailed, field-proven protocols to ensure successful implementation in the laboratory.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid, typically supplied with a purity of 97% or higher.[6] The strategic placement of its functional groups is key to its utility. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can significantly influence the electronic nature of the resulting biaryl products.[7] The ortho-methyl group provides steric hindrance that can direct the conformation of the final molecule, a critical factor in modulating protein-ligand interactions.[1]

PropertyValueSource
CAS Number 1416244-48-8[1][6]
Molecular Formula C₇H₇BF₂O₂[6]
Molecular Weight 171.94 g/mol [6]
Appearance Solid
Purity ≥97%[6]
Storage Conditions Inert atmosphere, 2-8°C

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][5][8] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate.[5][8] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[9]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:[5][8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²-B(OR)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be required for different substrates.

Reaction: Synthesis of 2-(4,5-Difluoro-2-methylphenyl)-pyridine

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (206 mg, 1.2 mmol), 2-bromopyridine (158 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4,5-Difluoro-2-methylphenyl)-pyridine.

Visualizing the Experimental Workflow

Suzuki_Workflow start Start: Assemble Reagents setup 1. Combine Solids in Flask (Boronic Acid, Aryl Halide, Catalyst, Base) start->setup inert 2. Purge with Inert Gas (Evacuate/Backfill x3) setup->inert solvents 3. Add Solvents (Dioxane/Water) inert->solvents react 4. Heat and Stir (e.g., 85°C, 4-12h) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool & Quench (Add Ethyl Acetate & Water) monitor->workup Reaction Complete extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product End: Pure Biaryl Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Causality and Trustworthiness in Protocol Design

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition step, especially with less reactive aryl chlorides, and generally provides good yields for a wide range of substrates.

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without causing significant degradation of sensitive functional groups.[11] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be employed.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is crucial.[11] The organic solvent solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[8] Performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure reproducible results.

  • Protodeboronation: A common side reaction with arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source. This is particularly a concern with electron-deficient or sterically hindered boronic acids.[11] Careful selection of a non-protic solvent and a suitable base, along with maintaining an appropriate temperature, helps to minimize this side reaction.

Expanding Applications and Future Outlook

The utility of this compound extends beyond the synthesis of simple biaryls. It is a key intermediate for creating complex molecules in various fields:

  • Medicinal Chemistry: Incorporation of the 4,5-difluoro-2-methylphenyl moiety can enhance the potency and pharmacokinetic profile of drug candidates. It is particularly useful in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.

  • Agrochemicals: The unique electronic and metabolic properties conferred by this building block are valuable in the design of next-generation herbicides and pesticides.

  • Materials Science: Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The specific substitution pattern of this boronic acid allows for precise tuning of the electronic and photophysical properties of these materials.[12]

The continued development of more efficient catalytic systems, including those based on nickel or employing novel phosphine ligands, will further expand the scope and applicability of this compound, enabling chemists to build ever more complex and functional molecules.

References

Advanced Application Notes for Palladium-Catalyzed Cross-Coupling Reactions with (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing (4,5-Difluoro-2-methylphenyl)boronic acid. As a key building block in modern medicinal chemistry and materials science, the efficient and selective incorporation of the 4,5-difluoro-2-methylphenyl moiety is of paramount importance. This document moves beyond standard protocols to explain the underlying principles, enabling researchers to troubleshoot and optimize reactions for the synthesis of novel compounds with enhanced pharmacological and material properties.

The Significance of the 4,5-Difluoro-2-methylphenyl Moiety

The unique substitution pattern of this compound imparts desirable characteristics to target molecules. The geminal fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The ortho-methyl group introduces steric hindrance that can influence the conformation of the resulting biaryl structure, which is often crucial for achieving high target selectivity.[5][6][7] This strategic combination of substituents makes this boronic acid a valuable reagent in the development of kinase inhibitors, such as those targeting Colony-Stimulating Factor-1 Receptor (CSF-1R), and other therapeutic agents.[8][9][10][11]

Mechanistic Considerations for Effective Cross-Coupling

A foundational understanding of the catalytic cycles for common palladium-catalyzed cross-coupling reactions is essential for rational reaction design and optimization. The Suzuki-Miyaura, Heck, and Sonogashira reactions, while distinct in their specifics, share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[12][13][14][15] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

For a sterically hindered and electron-deficient substrate like this compound, the choice of ligand and base is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often necessary to promote both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired biaryl product.[12][16] The base plays a crucial role in activating the boronic acid for transmetalation.

The Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[17][18][19][20] The reaction proceeds through a similar Pd(0)/Pd(II) cycle, but with migratory insertion of the alkene and subsequent β-hydride elimination as key steps.

Heck_Reaction cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Migratory_Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L2) Migratory_Insertion_Product->Hydrido_Complex β-Hydride Elimination Substituted_Alkene Substituted_Alkene Migratory_Insertion_Product->Substituted_Alkene Hydrido_Complex->Pd(0)L2 Base

Figure 2: Simplified Catalytic Cycle of the Heck Reaction.

When using arylboronic acids in Heck-type reactions, an oxidative Heck variant is employed, which often requires an oxidant to regenerate the Pd(II) catalyst after the C-C bond formation.[20][21]

The Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[22][23][24][25] This reaction is typically co-catalyzed by copper(I) salts, which facilitate the formation of a copper acetylide intermediate that undergoes transmetalation to the palladium center.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cu(I)-C≡CR Base Base Base

Figure 3: Simplified Catalytic Cycles of the Sonogashira Coupling.

Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling.[24]

Recommended Catalyst Systems and Protocols

The following tables and protocols provide starting points for the successful cross-coupling of this compound with a variety of coupling partners. Optimization of these conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heterobiaryl Compounds

The Suzuki-Miyaura coupling is the most versatile and widely applicable method for the use of this compound.

Parameter Recommended Conditions Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexesReadily available and effective sources of Pd(0) upon in situ reduction.[16]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or Josiphos-type ferrocenyl phosphinesBulky and electron-rich ligands facilitate oxidative addition and reductive elimination, especially with sterically hindered substrates.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation without significant boronic acid decomposition.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvents with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers, particularly for challenging substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Substituted Alkenes

While less common for boronic acids, the oxidative Heck reaction can be a useful tool for the synthesis of styrenyl derivatives.

Parameter Recommended Conditions Justification
Palladium Catalyst Pd(OAc)₂A common and effective Pd(II) source for oxidative Heck reactions.[20][21]
Ligand DPEPhos or XantphosBidentate phosphine ligands can improve selectivity and catalyst stability.[5]
Oxidant Benzoquinone or O₂ (air)Required to regenerate the active Pd(II) catalyst.
Solvent DMF, Acetonitrile, or ToluenePolar aprotic or nonpolar solvents that are compatible with the reaction conditions.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Protocol 2: Oxidative Heck Coupling of this compound with an Electron-Deficient Alkene

Materials:

  • This compound (1.5 equiv)

  • Electron-deficient alkene (e.g., n-butyl acrylate) (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Benzoquinone (1.1 equiv)

  • DMF

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and benzoquinone.

  • Evacuate and backfill the flask with the inert gas.

  • Add degassed DMF, followed by the alkene.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction and partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to valuable aryl alkyne intermediates.

Parameter Recommended Conditions Justification
Palladium Precatalyst Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃Standard and effective palladium sources for Sonogashira couplings.[24]
Copper Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper acetylide for efficient transmetalation.
Ligand PPh₃ or other suitable phosphine ligandsTriphenylphosphine is a commonly used and effective ligand for this reaction.
Base Et₃N, DIPEA, or other amine basesActs as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or DMF (if the amine base is not used as the solvent)Provides a suitable reaction medium.
Temperature Room temperature to 80 °CMilder conditions are often sufficient for the Sonogashira coupling.

Protocol 3: Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne (Illustrative Example for Aryl Halide Partner)

Materials:

  • Aryl iodide bearing the (4,5-Difluoro-2-methylphenyl) moiety (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (5 mol%)

  • Et₃N (as solvent)

  • Anhydrous, degassed solvents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas.

  • Add degassed triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use a pre-catalyst, ensure reagents are pure and dry, and optimize the reaction temperature.
Protodeboronation Presence of water, overly basic conditions, or prolonged reaction times at high temperatures.Use anhydrous conditions, a milder base, or a boronic ester protecting group.
Homocoupling of Aryl Halide Presence of oxygen, high catalyst loading.Thoroughly degas the reaction mixture and optimize the catalyst loading.
Formation of Side Products Incorrect ligand choice, suboptimal temperature.Screen different ligands to improve selectivity and optimize the reaction temperature.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. A thorough understanding of the principles of palladium-catalyzed cross-coupling reactions, coupled with careful selection of catalysts, ligands, and reaction conditions, is crucial for achieving high yields and selectivities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important reagent in their synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving (4,5-Difluoro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of (4,5-Difluoro-2-methylphenyl)boronic Acid

This compound is an increasingly important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring—imparts a distinct electronic and steric profile. This influences its reactivity in cross-coupling reactions, making it a valuable reagent for introducing the 4,5-difluoro-2-methylphenyl moiety into complex molecules. The presence of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

These application notes provide a comprehensive guide to employing this compound in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Chan-Lam amination, and the Buchwald-Hartwig amination. The protocols detailed herein are based on established methodologies for similar arylboronic acids and are intended to serve as a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[1][2] It typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of factors. The choice of catalyst, ligand, base, and solvent system is critical, especially when dealing with electronically modified and sterically hindered substrates like this compound. The electron-withdrawing nature of the fluorine atoms can render the boronic acid more susceptible to protodeboronation, a common side reaction.[4][5] Therefore, the selection of a suitable base and reaction conditions that favor transmetalation over this undesired pathway is paramount.

For challenging couplings, especially with less reactive aryl chlorides, the use of advanced palladium precatalysts and bulky, electron-rich phosphine ligands is often necessary to achieve high yields.[6][7] These ligands stabilize the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle)[8]

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K3PO4, Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2-1.5 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

  • Add the anhydrous solvent and a small amount of degassed water (e.g., a 10:1 solvent-to-water ratio).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-5 mol%)Precatalysts offer good activity and stability.[6]
Ligand XPhos or SPhos (2-6 mol%)Bulky, electron-rich ligands promote oxidative addition and are effective for challenging substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Moderately strong, non-nucleophilic bases that minimize protodeboronation.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic polar solvents are generally effective; a small amount of water can aid in the dissolution of the base and facilitate the catalytic cycle.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A 1. Reagent Addition - Boronic Acid - Aryl Halide - Base B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Catalyst/Ligand Addition B->C D 4. Solvent Addition (Anhydrous) C->D E 5. Reaction (Heating & Stirring) D->E F 6. Monitoring (TLC, LC-MS) E->F F->E Incomplete G 7. Work-up - Quenching - Extraction F->G Complete H 8. Purification (Chromatography) G->H I Product H->I

(4,5-Difluoro-2-methylphenyl)B(OH)2 + R₂NH --[Cu catalyst, Base, Oxidant]--> 4,5-Difluoro-2-methyl-NR₂ + B(OH)₃

Caption: A simplified representation of the Chan-Lam catalytic cycle.

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. [9][10]It is a highly versatile and widely used method in drug discovery and development. [11]

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand. [12]The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed to deprotonate the amine and facilitate the catalytic cycle. [13]The reaction is typically conducted under inert conditions to prevent oxidation of the catalyst and ligand. The selection of the appropriate ligand is crucial and often depends on the nature of the amine and the aryl halide.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

(where X = Br, Cl)

Materials:

  • (4,5-Difluoro-2-methylphenyl) bromide or chloride

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Base (e.g., NaOtBu, LHMDS, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the (4,5-difluoro-2-methylphenyl) halide (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (1.5-2.5 equiv.).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (2-10 mol%).

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3 (2-5 mol%)Buchwald precatalysts are highly active and reliable for C-N coupling.
Ligand RuPhos or XPhos (2-6 mol%)These ligands are effective for a broad range of amine and aryl halide substrates.
Base NaOtBu or K₂CO₃ (2-3 equiv.)A strong base is often required, but a weaker base like K₂CO₃ can be used for sensitive substrates. [14]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are commonly used and effective for this reaction.
Temperature 80-110 °CTo ensure a reasonable reaction rate.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A 1. Reagent Addition - Aryl Halide - Amine - Base B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Catalyst/Ligand Addition B->C D 4. Solvent Addition (Anhydrous) C->D E 5. Reaction (Heating & Stirring) D->E F 6. Monitoring (TLC, LC-MS) E->F F->E Incomplete G 7. Work-up - Quenching - Extraction F->G Complete H 8. Purification (Chromatography) G->H I Product H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

IV. Troubleshooting and Optimization

Cross-coupling reactions can sometimes be challenging. Low yields or incomplete reactions can often be attributed to a few common issues:

  • Protodeboronation: Especially relevant for electron-deficient boronic acids. Consider using milder bases (e.g., KF, K₂CO₃), anhydrous conditions, or protecting the boronic acid as a boronate ester. [15]* Catalyst Deactivation: Ensure all reagents and solvents are of high purity and that the reaction is performed under a strictly inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Poor Substrate Reactivity: For unreactive aryl chlorides, higher catalyst loadings, more electron-rich and bulky ligands (e.g., Buchwald-type ligands), and higher temperatures may be necessary. [16]* Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the catalyst and ligand.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. The protocols provided in these application notes for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings offer a solid foundation for researchers to incorporate this important building block into their synthetic strategies. As with any chemical reaction, optimization of the conditions for each specific substrate combination is crucial to achieving the desired outcome with high efficiency and purity.

References

The Strategic Incorporation of (4,5-Difluoro-2-methylphenyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantages of the (4,5-Difluoro-2-methylphenyl) Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a bioactive molecule.[3][4] (4,5-Difluoro-2-methylphenyl)boronic acid has emerged as a valuable building block in this context, offering a synthetically accessible route to introduce a di-fluoro-substituted phenyl ring with a strategically placed methyl group. This particular substitution pattern is not arbitrary; the vicinal fluorine atoms can modulate the electronic properties of the aromatic ring, while the ortho-methyl group can enforce a specific conformation, leading to enhanced selectivity and potency of the final drug substance.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key bioactive molecules, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. We will delve into the rationale behind its use, provide detailed, field-proven protocols, and present data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Key Applications in the Synthesis of Kinase Inhibitors

The (4,5-Difluoro-2-methylphenyl) moiety has proven to be a critical component in the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Two prominent examples are inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) and Aurora Kinases.

Synthesis of CSF-1R Inhibitors: The Case of Pexidartinib

Pexidartinib, a potent and selective inhibitor of CSF-1R, is a prime example of a bioactive molecule whose synthesis can strategically employ this compound. CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[5] Its inhibition is a validated therapeutic strategy for a variety of cancers and inflammatory diseases.

The synthesis of pexidartinib and its analogs often involves a key Suzuki-Miyaura cross-coupling step to introduce the (4,5-Difluoro-2-methylphenyl) group onto a heterocyclic core, such as a pyrrolopyridine.

Experimental Workflow: Synthesis of a Pexidartinib Analog Precursor

reagents Reactants: - 5-Bromo-1H-pyrrolo[2,3-b]pyridine - this compound - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) reaction Suzuki-Miyaura Cross-Coupling reagents->reaction Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 5-(4,5-Difluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling step in the synthesis of a pexidartinib precursor.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-(4,5-Difluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • This compound (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(4,5-Difluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.[6]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.

  • Solvent System: The mixture of dioxane and water is a common choice for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere is crucial for reaction efficiency.

Synthesis of Selective Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[7][8] The (4,5-Difluoro-2-methylphenyl) moiety has been incorporated into imidazo[4,5-b]pyridine-based scaffolds to generate highly selective Aurora-A kinase inhibitors.[7] The difluoro substitution pattern can enhance binding to the kinase active site through favorable electrostatic interactions.

Reaction Scheme: Synthesis of an Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitor Precursor

cluster_0 Suzuki-Miyaura Coupling start 7-Chloro-imidazo[4,5-b]pyridine derivative product 7-(4,5-Difluoro-2-methylphenyl)-imidazo[4,5-b]pyridine derivative start->product + boronic_acid This compound boronic_acid->product + catalyst Pd Catalyst Base, Solvent catalyst->product Heat

Caption: General scheme for the synthesis of an Aurora kinase inhibitor precursor via Suzuki-Miyaura coupling.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling for the Synthesis of a 7-Aryl-imidazo[4,5-b]pyridine

Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in Suzuki-Miyaura couplings.[9]

Materials:

  • 7-Chloro-imidazo[4,5-b]pyridine derivative

  • This compound (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 7-chloro-imidazo[4,5-b]pyridine derivative (0.5 mmol), this compound (0.55 mmol), Pd(PPh₃)₄ (0.015 mmol), and Na₂CO₃ (1.0 mmol).

  • Solvent Addition: Add DME (4 mL) and degassed water (1 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes with stirring.

  • Workup and Purification: After cooling, the reaction mixture can be worked up and purified using the procedures described in the previous protocol (aqueous workup, extraction, and column chromatography).

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A versatile and widely used catalyst for Suzuki-Miyaura reactions.
Base Na₂CO₃A common and effective base for these couplings.
Solvent DME/WaterA suitable solvent system for microwave-assisted synthesis, allowing for efficient heating.
Temperature 120 °CMicrowave heating allows for rapid and uniform heating to higher temperatures, accelerating the reaction rate.
Time 20-30 minSignificantly reduced reaction time compared to conventional heating.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings involving this compound with various heterocyclic halides, based on literature precedents for similar substrates.

Heterocyclic HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
5-Bromo-1H-pyrrolo[2,3-b]pyridinePd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O956~85
7-Chloro-imidazo[4,5-b]pyridinePd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O120 (MW)0.5~90
2,4-DichloropyrimidinePd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O100 (MW)0.25>90 (for C4 substitution)[9]

Yields are approximate and can vary depending on the specific substrates and reaction scale.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. The strategic placement of the difluoro and methyl substituents provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates, leading to improved efficacy and selectivity. The Suzuki-Miyaura cross-coupling reaction remains the most efficient method for incorporating this moiety, and the protocols provided herein offer a solid foundation for researchers to explore its full potential in their drug discovery programs. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, we anticipate that the demand for precisely functionalized building blocks like this compound will only increase.

References

Solvent selection for reactions with (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic Solvent Selection for Reactions with (4,5-Difluoro-2-methylphenyl)boronic acid

Abstract

This compound is a valuable building block in medicinal chemistry and materials science, prized for its role in introducing fluorinated moieties that can enhance metabolic stability and binding affinity. However, its successful application, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of the factors governing solvent choice, explaining the causal relationships between solvent properties and reaction outcomes. We present field-proven protocols, comparative data, and troubleshooting insights to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and achieve high-yield, reproducible results.

Introduction: The Critical Role of the Solvent

The solvent in a chemical reaction is far from a passive medium; it is an active participant that profoundly influences reaction rates, selectivity, and equilibria.[1] For reactions involving organoboron reagents like this compound, the solvent system dictates the solubility of reactants, the efficacy of the base, the stability of the palladium catalyst, and the rate of key mechanistic steps.[1][2]

Fluorinated arylboronic acids, especially those with ortho-substituents, are known to be susceptible to undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[3][4] This process is often accelerated under the basic, and sometimes aqueous, conditions required for Suzuki-Miyaura coupling.[3][5] Therefore, the choice of solvent is a strategic decision aimed at maximizing the rate of the desired cross-coupling pathway while minimizing the rate of degradation pathways.

Physicochemical Properties of this compound

Understanding the inherent properties of the boronic acid is fundamental to selecting an appropriate solvent system.

  • Chemical Structure: C₇H₇BF₂O₂[6]

  • Appearance: Typically a white to off-white solid.

  • Solubility: Generally soluble in polar organic solvents like methanol, DMSO, and THF, with varying solubility in ethers and aromatic hydrocarbons.[7][8][9] Its solubility is a key factor, as poor solubility can lead to low reaction concentrations and slower kinetics.

  • Stability: As a solid, it should be stored under inert atmosphere at cool temperatures (2-8°C) to prevent degradation. In solution, its stability is highly dependent on the solvent and the presence of water, acid, or base. Boronic acids can undergo protodeboronation, a process that can be accelerated by strong bases or protic solvents.[3][10] They are also susceptible to oxidation.[11]

Theoretical Considerations for Solvent Selection in Suzuki-Miyaura Coupling

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent influences each of these steps.

Solvent Polarity and System Phasing

The polarity of the solvent system is a paramount consideration.

  • Polar Aprotic Solvents (e.g., THF, 1,4-Dioxane, DMF): These solvents are often excellent choices as they can dissolve both the organic reactants and the organometallic palladium complexes.[1] Increased solvent polarity has been shown to lower the activation barrier for the oxidative addition step, which is often rate-determining for less reactive aryl chlorides.[2]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Benzene): These solvents are also widely used, particularly in combination with a palladium(0) source like Pd(PPh₃)₄.[1] They are particularly effective at higher temperatures.

  • Biphasic Systems (e.g., Toluene/Water, THF/Water, DMF/Water): The addition of water is common in Suzuki-Miyaura reactions. Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[3][12] However, water is also the proton source for the undesirable protodeboronation side reaction.[10] The choice of an aqueous system thus represents a trade-off that must be carefully managed.

Protic vs. Aprotic Media
  • Aprotic Solvents: The majority of Suzuki-Miyaura couplings are performed in aprotic solvents to control the concentration of protic species that can lead to protodeboronation.

  • Protic Solvents (e.g., Alcohols): While less common as the primary solvent, alcohols can sometimes be used, often in combination with other solvents. They can influence selectivity in certain complex couplings but must be used with caution due to the risk of boronic acid degradation.[13]

Interaction with the Base

The base is essential for activating the boronic acid for the transmetalation step.[14] The solvent must be compatible with the chosen base. For instance, strong bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) require a solvent system in which they have sufficient solubility or can effectively participate at the interface of a biphasic mixture.[3][4] The solvent-base combination can significantly alter the reaction outcome.[14]

Diagram: Solvent Selection Decision Framework

The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on key reaction parameters.

Solvent_Selection start Define Reaction: Suzuki-Miyaura Coupling of This compound substrate_check Are coupling partners sensitive to water or hydrolysis? start->substrate_check base_sol Is the chosen base (e.g., K3PO4) poorly soluble in organic solvents? substrate_check->base_sol No anhydrous_path Option 1: Anhydrous Polar Aprotic (e.g., 1,4-Dioxane, Anhydrous THF) substrate_check->anhydrous_path  Yes temp_req Is high temperature (>100 °C) required? biphasic_path Option 2: Biphasic System (e.g., Toluene/THF/H2O, DMF/H2O) temp_req->biphasic_path No high_temp_path Option 3: High-Boiling Aprotic (e.g., Toluene, Dioxane, DMF) temp_req->high_temp_path Yes base_sol->temp_req No base_sol->biphasic_path Yes Workflow prep_node prep_node reagent_node reagent_node reaction_node reaction_node workup_node workup_node final_node final_node A 1. Flask Prep (Oven-dried) B 2. Add Solids (Ar-X, Boronic Acid, Base, Catalyst) A->B C 3. Inert Atmosphere (Purge with Ar/N2) B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir D->E F 6. Monitor (TLC / LC-MS) E->F G 7. Work-up (Quench, Extract) F->G H 8. Purify (Chromatography) G->H I 9. Characterize (NMR, MS) H->I

References

Application Notes and Protocols: Unraveling the Reaction Kinetics of (4,5-Difluoro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Arylboronic Acids in Modern Chemistry

(4,5-Difluoro-2-methylphenyl)boronic acid is a versatile building block in the fields of pharmaceutical development and materials science.[1][2] Its unique electronic and structural properties, conferred by the fluorine and methyl substituents, make it a valuable reagent in cross-coupling reactions for the synthesis of complex organic molecules.[1][2] Boron-containing compounds, particularly boronic acids, have gained significant attention in drug discovery due to their ability to form stable yet reversible covalent bonds with biological targets, a feature exemplified by the success of drugs like Bortezomib.[3][4] The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated arylboronic acids like the topic compound particularly attractive for medicinal chemists.[5]

Understanding the reaction kinetics of this compound is paramount for optimizing synthetic routes, scaling up reactions, and gaining deeper mechanistic insights. This guide provides a comprehensive overview of the theoretical and practical aspects of studying the reaction kinetics of this important reagent, with a focus on two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings.

Theoretical Framework: A Tale of Two Catalytic Cycles

The reactivity of this compound is most prominently showcased in palladium- and copper-catalyzed cross-coupling reactions. A thorough understanding of the underlying catalytic cycles is essential for interpreting kinetic data.

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoborane and an organic halide or triflate.[6] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

The catalytic cycle can be broken down into three fundamental steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.[6]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. This step is often the rate-determining step of the reaction.[7][8]

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The kinetics of the Suzuki-Miyaura reaction are influenced by several factors, including the electronic nature of the boronic acid. Electron-withdrawing groups, such as the fluorine atoms in this compound, can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[7] Conversely, the methyl group is electron-donating, which may counteract this effect to some extent.

The Chan-Lam Coupling: A Copper-Catalyzed C-N/C-O Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[9] This reaction is particularly noteworthy for its often mild reaction conditions, sometimes even proceeding at room temperature and open to the air.[9][10]

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction.[9] However, a plausible catalytic cycle involves:

  • Ligand Exchange/Transmetalation: The arylboronic acid reacts with a copper(II) species.

  • Coordination: The nucleophile (amine or alcohol) coordinates to the copper center.

  • Reductive Elimination: The aryl group and the nucleophile couple, forming the product and a copper(0) species, which is then re-oxidized to copper(II) to complete the cycle. An alternative pathway involves a Cu(III) intermediate.[9]

Chan_Lam_Cycle Cu(II)X_2 Cu(II)X_2 Ar-Cu(II)-X Ar-Cu(II)-X Cu(II)X_2->Ar-Cu(II)-X Transmetalation (Ar-B(OH)2) Ar-Cu(III)-X(NuH) Ar-Cu(III)-X(NuH) Ar-Cu(II)-X->Ar-Cu(III)-X(NuH) Oxidation/Coordination (NuH) Ar-Cu(III)-X(NuH)->Cu(II)X_2 Ar-Nu Ar-Nu Ar-Cu(III)-X(NuH)->Ar-Nu Reductive Elimination

Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.

Kinetic studies of Chan-Lam couplings have shown that the reaction can be sensitive to the electronic properties of the arylboronic acid. Electron-deficient arylboronic acids have been observed to perform poorly in some cases, potentially due to a slower oxidation step in the catalytic cycle.[11]

Experimental Design and Protocols for Kinetic Analysis

Accurate kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) is a widely adopted and reliable technique for this purpose.[7]

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., toluene/ethanol mixture)

  • Internal standard (e.g., decane)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • HPLC system with a suitable column (e.g., C18)

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare & Degas Reagents/Solvents Reaction_Setup Set up Reaction in Schlenk Flask Reagent_Prep->Reaction_Setup Initiation Add Catalyst (t=0) & Start Stirring Reaction_Setup->Initiation Sampling Withdraw Aliquots at Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching HPLC_Analysis Analyze by HPLC Quenching->HPLC_Analysis Data_Analysis Plot [Product] vs. Time & Determine Rate HPLC_Analysis->Data_Analysis

Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.[7]

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).[7]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[7]

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).[7]

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[7]

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[7]

Data Interpretation and Comparative Kinetics

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.[7]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[7]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[7]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[7]
Aryl (Substituted) This compound To be determined The two electron-withdrawing fluorine atoms may slow transmetalation, while the ortho-methyl group could introduce steric hindrance, also impacting the rate.[12][13]

Note: The relative initial rates presented are illustrative and based on general principles. Actual rates are highly dependent on specific reaction conditions.[7]

Advanced Kinetic Studies and Mechanistic Probes

For a more in-depth understanding of the reaction mechanism, more advanced kinetic studies can be performed:

  • Order of Reaction: By systematically varying the initial concentrations of each reactant (boronic acid, aryl halide, catalyst, base) and measuring the effect on the initial rate, the order of the reaction with respect to each component can be determined.

  • Activation Energy: Conducting the reaction at different temperatures and plotting the natural logarithm of the rate constant (k) versus the inverse of the temperature (1/T) (Arrhenius plot) allows for the determination of the activation energy (Ea), providing insights into the energy barrier of the rate-determining step.

  • Hammett Analysis: To quantify the electronic effects of the substituents on the boronic acid, a Hammett plot can be constructed by measuring the reaction rates of a series of para-substituted phenylboronic acids. This can help to elucidate the nature of the transition state.

Conclusion

This compound is a valuable reagent with significant potential in synthetic and medicinal chemistry. A thorough understanding of its reaction kinetics is crucial for its effective application. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to design and execute kinetic studies, enabling the optimization of reaction conditions and the elucidation of reaction mechanisms. By combining careful experimental work with a sound understanding of the underlying principles of cross-coupling reactions, the full potential of this and other novel boronic acids can be realized.

References

Application Notes & Protocols: The Strategic Use of (4,5-Difluoro-2-methylphenyl)boronic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Modern agrochemical design increasingly relies on the incorporation of fluorinated aryl moieties to enhance metabolic stability, binding affinity, and overall efficacy. (4,5-Difluoro-2-methylphenyl)boronic acid has emerged as a critical building block in this endeavor, particularly for the synthesis of complex biaryl compounds that form the backbone of numerous next-generation fungicides, herbicides, and insecticides. This document provides a comprehensive guide for researchers, chemists, and process development scientists on the application of this compound in the synthesis of a representative agrochemical scaffold, a novel N-biaryl pyrazole carboxamide. Detailed protocols, mechanistic insights, and workflow visualizations are provided to facilitate its effective use in agrochemical discovery and development.

Introduction: The Role of Fluorinated Biaryl Scaffolds in Agrochemicals

The synthesis of biaryl structures is a cornerstone of modern medicinal and agrochemical research. The carbon-carbon bond linking two aromatic rings provides a rigid, well-defined scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The strategic incorporation of fluorine atoms onto these scaffolds can significantly modulate a molecule's physicochemical properties, including:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the bioavailability and persistence of the active ingredient.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, enhancing its ability to cross biological membranes.

  • Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with enzyme active sites, enhancing the potency of the agrochemical.

This compound is a versatile reagent for introducing a difluorinated, methylated phenyl ring into a target molecule. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and functional-group-tolerant method for forming C-C bonds between aryl partners.[1][2][3]

This guide will detail the synthesis of a representative N-(biaryl)-pyrazole-4-carboxamide, a class of compounds known to exhibit potent fungicidal activity as succinate dehydrogenase inhibitors (SDHIs).[4][5]

Synthetic Strategy Overview

The synthesis of our target molecule, N-(5-(4,5-difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide (I) , is achieved through a convergent, two-step sequence. This approach allows for the late-stage combination of two advanced intermediates, a strategy that is highly amenable to the rapid generation of analogs for structure-activity relationship (SAR) studies.

The key steps are:

  • Suzuki-Miyaura Cross-Coupling: Formation of the critical biaryl C-C bond by coupling this compound with a suitable brominated pyrazole amine.

  • Amide Bond Formation: Acylation of the resulting biaryl amine with an activated carboxylic acid to yield the final product.

The overall synthetic workflow is depicted below.

G cluster_0 Intermediate Synthesis cluster_1 Key Coupling Step cluster_2 Final Assembly A This compound C Suzuki-Miyaura Cross-Coupling A->C B 5-Bromo-1-methyl-1H-pyrazol-3-amine B->C D 5-(4,5-Difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-amine C->D F Amide Bond Formation D->F E 3-(Trifluoromethyl)benzoyl chloride E->F G Target Agrochemical (I) F->G

Figure 1: Convergent synthetic workflow for the target agrochemical.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of this compound with 5-Bromo-1-methyl-1H-pyrazol-3-amine to form the key biaryl amine intermediate.

Rationale for Experimental Choices:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is chosen for its high efficiency in coupling sterically hindered boronic acids and its stability.

  • Base: Sodium carbonate (Na₂CO₃) is a mild and effective base for activating the boronic acid for transmetalation to the palladium center.[3]

  • Solvent System: A mixture of 1,4-dioxane and water is used. The water is crucial for dissolving the base and facilitating the formation of the active boronate species, while the dioxane ensures the solubility of the organic reactants and intermediates.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the Pd(0) active catalyst.

Materials & Reagents:

ReagentCAS NumberMolecular WeightMoles (Equivalents)Amount
This compound1416244-48-8171.94 g/mol 10.0 mmol (1.0)1.72 g
5-Bromo-1-methyl-1H-pyrazol-3-amine149738-89-8178.02 g/mol 10.5 mmol (1.05)1.87 g
Pd(dppf)Cl₂72287-26-4731.73 g/mol 0.2 mmol (0.02)146 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 25.0 mmol (2.5)2.65 g
1,4-Dioxane123-91-1--40 mL
Deionized Water7732-18-5--10 mL

Step-by-Step Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.72 g, 10.0 mmol), 5-Bromo-1-methyl-1H-pyrazol-3-amine (1.87 g, 10.5 mmol), and Pd(dppf)Cl₂ (146 mg, 0.2 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (40 mL) and the sodium carbonate solution (2.65 g in 10 mL of water) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(4,5-Difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-amine as a solid.

Expected Outcome:

  • Yield: 75-85%

  • Purity (by HPLC): >98%

Protocol 2: Amide Bond Formation

This protocol describes the final step, the coupling of the biaryl amine intermediate with 3-(trifluoromethyl)benzoyl chloride to form the target agrochemical.

Rationale for Experimental Choices:

  • Acylating Agent: An acyl chloride is used for its high reactivity, ensuring a rapid and complete reaction.

  • Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6][7]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, as it is inert and readily dissolves the reactants.

Materials & Reagents:

ReagentCAS NumberMolecular WeightMoles (Equivalents)Amount
5-(4,5-Difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-amineN/A223.22 g/mol 5.0 mmol (1.0)1.12 g
3-(Trifluoromethyl)benzoyl chloride2251-65-2208.57 g/mol 5.5 mmol (1.1)1.15 g
Triethylamine (TEA)121-44-8101.19 g/mol 7.5 mmol (1.5)1.05 mL
Dichloromethane (DCM)75-09-2--30 mL

Step-by-Step Procedure:

  • Dissolve 5-(4,5-Difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-amine (1.12 g, 5.0 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.05 mL, 7.5 mmol) to the solution.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride (1.15 g, 5.5 mmol) in DCM (5 mL) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water (30 mL).

  • Separate the organic layer, wash with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure target compound (I) .

Data Summary and Visualization

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Amide Formation A Start Materials B Intermediate A->B  Pd(dppf)Cl₂, Na₂CO₃  Dioxane/H₂O, 90°C C Final Product B->C  3-(CF₃)PhCOCl, TEA  DCM, 0°C to RT

Figure 2: High-level reaction scheme for the synthesis of the target agrochemical.

Expected Product Characterization Data:

Compound NameMolecular FormulaCalculated M.W.Expected YieldPurity (HPLC)
5-(4,5-Difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-amineC₁₁H₁₁F₂N₃223.2275-85%>98%
N-(5-(4,5-Difluoro-2-methylphenyl)-1-methyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide (I)C₁₉H₁₄F₅N₃O395.3380-90%>99%

Conclusion and Future Perspectives

This compound serves as a powerful and indispensable tool for the construction of highly functionalized biaryl scaffolds in agrochemical synthesis. The protocols outlined herein demonstrate a robust and efficient pathway to a representative pyrazole carboxamide fungicide candidate, highlighting the utility of the Suzuki-Miyaura coupling as the key C-C bond-forming step. The causality-driven approach to reagent and condition selection provides a solid foundation for researchers to adapt these methods for the synthesis of their own unique target molecules. As the demand for more effective and environmentally benign crop protection agents continues to grow, the strategic use of versatile building blocks like this compound will be paramount in accelerating the discovery and development of the next generation of agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving (4,5-Difluoro-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to enhance your reaction yields and purity.

This compound is a valuable building block, particularly in pharmaceutical and materials science, due to the advantageous properties conferred by its fluorine and methyl substituents. However, the interplay of steric hindrance from the ortho-methyl group and the electronic effects of the fluorine atoms can introduce significant challenges in achieving high-yielding and clean Suzuki couplings. This guide offers in-depth, practical solutions grounded in mechanistic principles.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section addresses specific issues you may encounter when using this compound and provides a systematic approach to problem-solving.

Problem 1: Low to No Conversion of Starting Materials

Symptoms:

  • LC-MS or GC-MS analysis shows a large percentage of unreacted aryl halide and/or boronic acid.

  • Minimal formation of the desired biaryl product.

Root Cause Analysis:

Low conversion is often indicative of an issue with one of the three core steps of the Suzuki catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] With this compound, the steric bulk from the ortho-methyl group can significantly impede both the transmetalation and reductive elimination steps.[3][4] Additionally, the electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the boronic acid, further slowing transmetalation.[3]

Solutions Workflow:

start Low Conversion Observed catalyst Step 1: Evaluate Catalyst System - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. - Employ modern palladacycle precatalysts (e.g., Buchwald G3/G4) for efficient generation of active Pd(0). start->catalyst base Step 2: Optimize Base and Solvent - Switch to a stronger, non-nucleophilic base (K3PO4, Cs2CO3). - Use aprotic polar solvents like dioxane, toluene, or DMF. catalyst->base If no improvement success Improved Yield catalyst->success Yield improves temp Step 3: Increase Reaction Temperature - Incrementally increase temperature to overcome activation energy barriers. - Consider microwave irradiation for rapid heating. base->temp If no improvement base->success Yield improves reagents Step 4: Verify Reagent Quality - Check for boronic acid decomposition (protodeboronation). - Ensure aryl halide is pure and reactive (I > Br > OTf >> Cl). temp->reagents If no improvement temp->success Yield improves reagents->success Yield improves fail Re-evaluate Substrate Compatibility reagents->fail If still low yield

Caption: Troubleshooting workflow for low conversion.

Detailed Recommendations:

  • Catalyst and Ligand Selection: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often insufficient.[5]

    • Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands promote both oxidative addition and the challenging reductive elimination step.[3]

    • Precatalysts: Utilize modern palladium precatalysts, which generate the active Pd(0) species more efficiently and consistently.[7][8]

  • Choice of Base and Solvent: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[9]

    • Stronger Bases: For electron-deficient and sterically hindered boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ or Na₂CO₃.[3][10]

    • Solvent System: Aprotic solvents such as dioxane, toluene, or DMF are generally preferred.[6][11][12] A small amount of water is often necessary to solubilize the base and facilitate boronate formation, but excess water can lead to competitive protodeboronation.[13]

  • Reaction Temperature: Increased temperatures can help overcome the higher activation energy associated with hindered substrates.[3] If standard heating is ineffective, microwave irradiation can sometimes provide rapid and efficient heating to drive the reaction to completion.[6]

Problem 2: Significant Formation of Homocoupled Boronic Acid (Biaryl Side Product)

Symptoms:

  • Formation of a symmetrical biaryl derived from the coupling of two molecules of this compound.

  • This side product can complicate purification.

Root Cause Analysis:

Homocoupling is primarily caused by two pathways:

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3]

  • Pd(II) Mediated: If a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) state. This reduction can sometimes occur via the consumption of two boronic acid molecules, leading to homocoupling.[9][13]

Solutions:

StrategyActionRationale
Inert Atmosphere Rigorously degas all solvents and ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).Minimizes oxygen in the reaction vessel, preventing oxidative homocoupling.[3]
Catalyst Choice Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a modern precatalyst that efficiently generates Pd(0).Reduces the likelihood of Pd(II)-mediated homocoupling during the catalyst activation phase.[13]
Reagent Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).While seemingly counterintuitive, ensuring a sufficient amount of boronic acid can sometimes drive the desired cross-coupling to completion faster than the competing homocoupling. However, a large excess should be avoided as it can exacerbate purification issues.
Problem 3: Protodeboronation of this compound

Symptoms:

  • Formation of 1,2-difluoro-4-methylbenzene as a significant byproduct.

  • Reduced yield of the desired cross-coupled product.

Root Cause Analysis:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process is often base-mediated and can be accelerated by elevated temperatures and the presence of water.[14] Electron-deficient boronic acids can be particularly susceptible to this side reaction.[7][8]

Solutions:

  • Milder Reaction Conditions:

    • Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

    • Base: While a strong base is often needed, consider using K₃PO₄ over more aggressive bases like hydroxides. The choice of base can be critical in balancing the need for boronate formation against the risk of protodeboronation.[4]

  • Use of Boronic Esters: In cases where protodeboronation is severe, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. Boronate esters are generally more resistant to protodeboronation and hydrolyze in situ to generate the active boronic acid.[9]

  • Anhydrous Conditions: While some water is often beneficial, minimizing its amount can help suppress protodeboronation. Using anhydrous solvents and bases can be advantageous.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst and ligand combination to start with for this boronic acid?

A1: A robust starting point for Suzuki couplings with sterically hindered and electron-deficient boronic acids is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[3] A recommended system would be Pd₂(dba)₃ with a ligand like XPhos or SPhos , or a pre-formed Buchwald G3 or G4 precatalyst .[7][8] These systems are designed to be highly active at lower temperatures, which can help mitigate side reactions.

Q2: My reaction works, but the yield is inconsistent. What should I check first?

A2: Inconsistent yields often point to issues with reagent quality or reaction setup.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage. While boroxines are often competent in Suzuki couplings, their stoichiometry is different. Ensure you are using a high-purity boronic acid.

  • Inert Atmosphere: Ensure your degassing procedure is thorough and consistent. Even small amounts of oxygen can affect catalyst activity and promote side reactions.[3]

  • Solvent and Base Purity: Use anhydrous solvents and ensure your base has not absorbed significant amounts of water.

Q3: Can I use an aryl chloride as the coupling partner with this compound?

A3: Yes, but it is challenging. Aryl chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step.[15] To achieve a successful coupling with an aryl chloride, you will likely need:

  • A highly active catalyst system, such as those mentioned in A1.[16][17]

  • More forcing reaction conditions, such as higher temperatures.[18]

  • A strong base to facilitate the transmetalation.[3]

Q4: How does the ortho-methyl group specifically impact the reaction?

A4: The ortho-methyl group introduces significant steric hindrance. This has two main consequences:

  • Transmetalation: It can hinder the approach of the boronate species to the palladium center.

  • Reductive Elimination: This step, which forms the new C-C bond, requires the two organic groups on the palladium to be in a cis orientation. The steric bulk of the ortho-methyl group can make it difficult for the aryl groups to adopt the necessary conformation for efficient reductive elimination, thus slowing down this final step of the catalytic cycle.[3][4]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • K₃PO₄ (2.0-3.0 equiv), finely ground

  • Anhydrous dioxane (or toluene)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous dioxane and degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

setup 1. Combine Reagents - Aryl Halide - Boronic Acid - Base (K3PO4) - Pd Precatalyst inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x) setup->inert solvent 3. Add Solvents - Anhydrous Dioxane - Degassed Water inert->solvent heat 4. Heat and Stir - 80-100 °C solvent->heat monitor 5. Monitor Progress - TLC, GC-MS, or LC-MS heat->monitor workup 6. Workup - Cool, dilute, extract, wash, dry, concentrate monitor->workup purify 7. Purify - Flash Chromatography workup->purify

References

Technical Support Center: Purification of Products from (4,5-Difluoro-2-methylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the purification challenges associated with (4,5-Difluoro-2-methylphenyl)boronic acid reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.

Introduction

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While these reactions are powerful tools for forming carbon-carbon bonds, the subsequent purification of the desired biaryl products can present unique challenges. This guide offers practical, experience-driven solutions to common purification hurdles, grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the workup and purification of reaction mixtures containing this compound and its derivatives.

Issue 1: Persistent Boronic Acid Impurities in the Final Product

A frequent challenge is the co-elution of the starting boronic acid or its byproducts (e.g., boroxines) with the desired product during chromatographic purification.

Root Cause Analysis:

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction, leaving unreacted starting material.

  • Hydrolysis of Boronic Esters: If boronic esters are used as the coupling partners, they can hydrolyze back to the boronic acid during aqueous workup.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic boroxines, which have different chromatographic properties and can complicate purification.

Troubleshooting Protocol:

  • Aqueous Base Wash: A primary and effective method to remove boronic acid impurities is to perform a liquid-liquid extraction with a basic aqueous solution. The boronic acid (pKa ~8.8) will be deprotonated to the more water-soluble boronate salt.

    • Step 1: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Step 2: Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Repeat the wash 2-3 times.

    • Step 3: To ensure complete removal, monitor the organic layer by thin-layer chromatography (TLC) after each wash.

    • Step 4: Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

  • Scavenging Resins: For particularly stubborn cases, scavenger resins can be employed. These are solid-supported reagents that selectively bind to certain functional groups.

    • Poly(aminomethyl)styrene resin: This resin can effectively scavenge excess boronic acid. The crude product is dissolved in a suitable solvent and stirred with the resin, which is then filtered off.

Expert Insight: The choice of base and the number of washes are critical. For sensitive substrates, a milder base like sodium bicarbonate may be preferred to avoid potential side reactions, although it may be less effective at removing the boronic acid.

Issue 2: Removal of Residual Palladium Catalyst

Palladium catalysts, essential for Suzuki-Miyaura couplings, are often challenging to remove completely and can contaminate the final product.

Root Cause Analysis:

  • Catalyst Degradation: The active palladium catalyst can decompose to form palladium black, which can be difficult to remove by simple filtration.

  • Ligand Complexation: The palladium can remain complexed with the product or other components of the reaction mixture.

Troubleshooting Protocol:

  • Filtration through Celite® or Silica Gel:

    • Step 1: After the reaction is complete, dilute the reaction mixture with a suitable solvent.

    • Step 2: Pass the mixture through a short plug of Celite® or silica gel. This is often sufficient to remove the bulk of the palladium black.

  • Activated Carbon Treatment:

    • Step 1: Dissolve the crude product in a suitable solvent.

    • Step 2: Add a small amount of activated carbon (charcoal) and stir the mixture for 15-30 minutes at room temperature.

    • Step 3: Filter the mixture through a pad of Celite® to remove the carbon and the adsorbed palladium.

  • Metal Scavengers: Several commercially available scavengers can effectively remove residual palladium. These are typically silica-based materials functionalized with thiols or other ligands that have a high affinity for palladium.

Scavenger Type Functional Group Typical Conditions
Thiol-functionalized silica-SHStir with crude product in solution, then filter.
Amine-functionalized silica-NH2Effective for certain palladium species.

Authoritative Grounding: The use of functionalized silica for palladium removal is a well-established technique in process chemistry, offering high efficiency and ease of use.

Issue 3: Emulsion Formation During Aqueous Workup

The presence of various salts, solvents, and byproducts can lead to the formation of stable emulsions during liquid-liquid extraction, making phase separation difficult.

Root Cause Analysis:

  • Surfactant-like Byproducts: The reaction may generate amphiphilic molecules that stabilize emulsions.

  • High Concentration of Salts: Saturated aqueous solutions can increase the viscosity of the aqueous phase and promote emulsion formation.

Troubleshooting Protocol:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase, which decreases the solubility of organic components.

  • Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® can sometimes break the emulsion by disrupting the interface between the two phases.

  • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Workflow for Emulsion Breaking:

Emulsion_Troubleshooting Start Emulsion Formed Add_Brine Add Saturated Brine Start->Add_Brine Filter_Celite Filter through Celite® Add_Brine->Filter_Celite Failure Separation Phases Separated Add_Brine->Separation Success Centrifuge Centrifuge Filter_Celite->Centrifuge Failure Filter_Celite->Separation Success Centrifuge->Separation

Caption: Decision workflow for breaking emulsions during workup.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for column chromatography of products from this compound reactions?

A1: A good starting point for silica gel column chromatography is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The polarity can be gradually increased based on the polarity of your target compound, as determined by TLC analysis. For compounds with basic nitrogen atoms, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.

Q2: How can I confirm that the boronic acid has been completely removed?

A2: The most reliable methods are:

  • ¹H NMR Spectroscopy: The aromatic protons of this compound have a characteristic chemical shift and coupling pattern. The absence of these signals in the ¹H NMR spectrum of your purified product is a good indicator of its removal.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique that can detect trace amounts of the boronic acid or its derivatives.

Q3: My purified product is a solid. What is a good recrystallization solvent?

A3: The choice of recrystallization solvent is highly dependent on the specific properties of your product. A good general approach is to test a range of solvents with varying polarities.

  • Start with a single solvent system: Try dissolving your compound in a small amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, or toluene) and then allowing it to cool slowly.

  • Use a binary solvent system: If a single solvent is not effective, a binary system can be used. Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate), and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or pentane) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Q4: Are there any stability concerns with this compound?

A4: Yes, boronic acids can undergo degradation over time, particularly through protodeboronation (loss of the boronic acid group) or oxidation. It is recommended to store this compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Purification Decision Tree:

Purification_Strategy Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Base Wash) Start->Aqueous_Workup Palladium_Removal Palladium Removal (Celite®/Charcoal) Aqueous_Workup->Palladium_Removal Concentration Concentration Palladium_Removal->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General purification workflow for Suzuki coupling products.

Effect of temperature on (4,5-Difluoro-2-methylphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,5-Difluoro-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. The following sections are structured to address common challenges and questions, with a particular focus on the critical role of temperature in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a valuable building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of two fluorine atoms and a methyl group on the phenyl ring can significantly influence the electronic properties and steric environment of the molecule, making it a desirable component in the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications.

Q2: How does temperature generally affect the reactivity and stability of this compound in Suzuki-Miyaura coupling?

A2: Temperature is a critical parameter. While elevated temperatures are necessary to drive the catalytic cycle in Suzuki-Miyaura coupling, excessive heat can lead to the degradation of the boronic acid. For fluorinated arylboronic acids, a key side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process is often accelerated at higher temperatures, leading to reduced yield of the desired product and the formation of impurities.[1][2] Therefore, a careful balance must be struck to ensure efficient coupling without significant degradation.

Q3: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A3: Based on documented procedures, a reaction temperature of 70°C has been successfully used for the Suzuki-Miyaura coupling of this compound.[3] It is advisable to start with this temperature and optimize as needed based on reaction monitoring. For particularly sensitive substrates or when protodeboronation is a major concern, starting at a lower temperature, such as 60°C , may be beneficial.[4]

Q4: What are the visual signs of thermal decomposition of the boronic acid in my reaction?

A4: Visual signs can be subtle. Often, the first indication of decomposition is a change in the color of the reaction mixture, such as darkening beyond what is expected from the palladium catalyst. However, the most reliable way to detect decomposition is through in-process monitoring using techniques like TLC, LC-MS, or GC-MS. The appearance of a new spot or peak corresponding to the protodeboronated byproduct (1,2-difluoro-4-methylbenzene) is a clear indicator of thermal degradation.

Q5: Can I store this compound at room temperature?

A5: It is not recommended. For long-term stability, this compound should be stored in an inert atmosphere at 2-8°C. This minimizes degradation from atmospheric moisture and higher ambient temperatures.

Troubleshooting Guide: Temperature-Related Issues

Problem Probable Cause (Temperature-Related) Recommended Solution
Low or No Product Yield The reaction temperature is too low, resulting in a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. A typical upper limit for many Suzuki couplings is around 100-110°C, but proceed with caution for this fluorinated substrate.
The reaction temperature is too high, causing significant decomposition of the this compound via protodeboronation.[1]Reduce the reaction temperature. Consider running the reaction at a lower temperature (e.g., 60-70°C) for a longer duration.[3][4]
Formation of Significant Byproducts (e.g., Protodeboronation) The reaction temperature is too high, accelerating the rate of protodeboronation. This is a common issue with electron-deficient and fluorinated arylboronic acids.[1][5]Lower the reaction temperature. If the desired reaction is still too slow, consider screening different palladium catalysts or ligands that are more active at lower temperatures.
Inconsistent Reaction Outcomes Poor temperature control, leading to temperature fluctuations and "hot spots" in the reaction mixture.Use a reliable heating mantle with a temperature controller and vigorous stirring to ensure uniform heat distribution. An oil bath is often superior to a heating mantle for maintaining a consistent temperature.
Darkening of the Reaction Mixture The reaction temperature is too high, leading to the decomposition of the catalyst, starting materials, or solvent.Lower the reaction temperature. Ensure the solvent is appropriate for the chosen temperature and that all reagents are stable under the reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific substrates.

Reagents and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Heating: Place the flask in the pre-heated oil bath or heating mantle set to 70°C .[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Purification Strategies for the Removal of Boron-Containing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of boron-containing byproducts from your reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with boron-based impurities. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to streamline your purification processes.

Introduction: The Challenge of Boron-Containing Impurities

Boron-containing reagents, particularly boronic acids and their derivatives, are indispensable in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4] However, the removal of residual boron-containing species, such as unreacted boronic acids, boronic esters, and boric acid, from the final product can be a significant purification challenge.[1] These byproducts can complicate downstream processes, interfere with biological assays, and compromise the purity of active pharmaceutical ingredients (APIs).

This guide provides a systematic approach to tackling these purification hurdles, moving from simple liquid-liquid extraction techniques to more advanced methods involving scavenger resins and chemical derivatization.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the removal of boron-containing byproducts in a question-and-answer format, providing both quick solutions and in-depth explanations.

FAQ 1: My standard aqueous workup is not removing the boron-containing impurities. What is the first thing I should try?

A common first step is to enhance the basicity of your aqueous wash. Boronic acids are weak acids and require a sufficiently high pH to be effectively deprotonated to their more water-soluble boronate salts.

Troubleshooting Steps:

  • Increase pH: Ensure the pH of your aqueous wash is greater than 10. A 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often more effective than weaker bases.[1][5]

  • Add a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly improve the partitioning of the boronate species into the aqueous layer.[1][6] Sorbitol chelates the boronate, forming a highly water-soluble anionic complex.

  • Solvent Selection: If your product is soluble in a non-polar organic solvent, consider switching to a solvent like diethyl ether or toluene. This will minimize the co-extraction of the polar boronic acid into the organic phase.[1]

FAQ 2: I'm observing co-elution of my product and the boronic acid byproduct during silica gel chromatography. What are my options?

Co-elution on silica gel is a frequent problem due to the polar nature of many boronic acids.[7][8]

Alternative Strategies:

  • Boron Scavenger Resins: This is often the most direct solution. These resins are functionalized with groups, typically diols, that covalently bind to boronic acids.[1][9][10] The resin is simply stirred with the crude product solution and then removed by filtration.

  • Derivatization to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts.[4] These salts often have different solubility profiles and can be separated by filtration or recrystallization.[1][6]

  • Chromatography on Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of boronic esters.[7]

    • Reverse-Phase Chromatography (C18): For compounds that are soluble in aqueous/organic solvent mixtures, C18 chromatography can be effective, although some boronic acids may still exhibit poor peak shape.[8]

    • Boric Acid-Impregnated Silica: For the purification of pinacol boronic esters, silica gel impregnated with boric acid can suppress the over-adsorption of the desired compound.[11]

FAQ 3: My product is very polar and water-soluble, making extraction difficult. How can I remove boric acid?

This is a common issue, for instance, in the purification of hydrophilic molecules like nucleosides after a sodium borohydride reduction.[12]

Recommended Approaches:

  • Boron-Specific Resins: Use a resin specifically designed for boron removal, such as one containing N-methylglucamine functional groups.[12] These have a high affinity for boric acid and can be used to selectively remove it from aqueous solutions.

  • Formation of a Volatile Ester: Boric acid can be removed by converting it to its volatile methyl ester, trimethyl borate. This is achieved by repeated evaporation with methanol, sometimes with the addition of a small amount of acetic acid.[5][13]

  • Recrystallization: If your product is a solid, careful selection of a recrystallization solvent can leave the more soluble boric acid in the mother liquor.[14][15]

In-Depth Technical Protocols

Here, we provide detailed, step-by-step methodologies for the most effective boron removal techniques.

Protocol 1: Enhanced Liquid-Liquid Extraction with a Diol

This protocol is an excellent starting point when a simple basic wash is insufficient.

Workflow Diagram:

G cluster_0 Enhanced Liquid-Liquid Extraction A Dissolve crude product in an organic solvent D Combine organic and aqueous phases in a separatory funnel A->D B Prepare a basic aqueous solution (e.g., 1-2 M NaOH) C Add a diol (e.g., D-sorbitol) to the aqueous solution B->C C->D E Shake vigorously and allow layers to separate D->E F Drain the aqueous layer containing the boron-diol complex E->F G Wash the organic layer with brine F->G H Dry the organic layer (e.g., with MgSO₄), filter, and concentrate G->H

Caption: Workflow for enhanced liquid-liquid extraction.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare an aqueous solution of 1-2 M sodium hydroxide.

  • To the aqueous basic solution, add D-sorbitol to a concentration of 0.5-1.0 M.

  • Combine the organic solution with the basic sorbitol solution in a separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to fully separate. The boron impurities will be in the aqueous (bottom) layer as a boronate-sorbitol complex.

  • Drain the aqueous layer.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification using a Boron Scavenger Resin

This method is highly effective for challenging separations where the product and boron impurities have similar polarities.

Workflow Diagram:

G cluster_1 Boron Scavenger Resin Purification A Dissolve crude product in a suitable solvent B Add the boron scavenger resin (e.g., diol-functionalized silica) A->B C Stir the mixture at room temperature for 2-16 hours B->C D Filter the mixture to remove the resin C->D E Wash the resin with fresh solvent D->E F Combine the filtrate and washings E->F G Concentrate the solution to obtain the purified product F->G

Caption: Workflow for purification using a boron scavenger resin.

Step-by-Step Procedure:

  • Choose a solvent that dissolves your crude product but does not react with the scavenger resin.

  • Add the crude product and the selected solvent to a flask.

  • Add the boron scavenger resin (typically 3-5 equivalents relative to the boron impurity).

  • Stir the resulting slurry at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and impurity.

  • Monitor the reaction progress by TLC or LC-MS to determine when the boron impurity has been consumed.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to yield the purified product.

Comparative Summary of Boron Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Ionization of the acidic boronic acid to a water-soluble boronate salt.Simple, inexpensive, and fast.Can be ineffective for less acidic boron species or base-sensitive products. May lead to emulsions.First-pass purification for stable, neutral, or acidic organic products.
Extraction with Diols Formation of a highly water-soluble anionic complex with boronate species.Significantly more effective than a simple basic wash.[1][6]Requires an additional reagent (e.g., sorbitol) and a basic aqueous phase.Situations where a standard basic wash is insufficient.
Scavenger Resins Covalent binding of boron species to a solid support (e.g., diol-functionalized resin).High selectivity and efficiency; simple filtration-based removal.[1][9][10]Resins can be costly; may require extended stirring times for complete removal.Difficult separations where the product and impurity have similar properties.
Chromatography Differential partitioning between a stationary and mobile phase.Can achieve very high purity.Can be challenging to find conditions that separate polar products from polar boronic acids; often low-throughput.[7][8]Small-scale purifications or when other methods are not suitable.
Trifluoroborate Salt Formation Conversion of the boronic acid to a stable, often crystalline, salt with different solubility.Salts are stable and easy to handle; purification is often achieved by simple filtration or recrystallization.[1][4]Requires an additional chemical step and subsequent removal of excess reagents.Purification of boronic acids themselves or when chromatographic separation is problematic.

References

Common impurities in commercial (4,5-Difluoro-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4,5-Difluoro-2-methylphenyl)boronic acid

Introduction

This compound is a critical building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. Its unique electronic and structural properties, conferred by the difluoro and methyl substituents, make it a key intermediate in the synthesis of pharmaceuticals and advanced materials. However, like many arylboronic acids, its utility is directly tied to its purity. Commercial batches, often with a stated purity of 95-97%[1][2], can contain several process-related or degradation-induced impurities that may complicate reaction outcomes, reduce yields, and introduce downstream purification challenges.

This guide provides researchers, scientists, and drug development professionals with a practical, in-depth resource for identifying, understanding, and mitigating common impurities associated with this compound.

Part 1: FAQ - Identifying Common Impurities

This section addresses the most frequently encountered questions regarding the purity and stability of this compound.

Q1: What are the primary impurities I should expect in a commercial container of this compound?

A1: You can typically expect to encounter three main classes of impurities:

  • Boroxine (Anhydride): The most common impurity is the cyclic trimeric anhydride, known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules.[3][4][5] This process is reversible and is in equilibrium with the boronic acid, the position of which is dependent on the presence of water.

  • Protodeboronated Arene: This is the product where the C-B bond has been cleaved and replaced with a C-H bond, resulting in 1,2-difluoro-4-methylbenzene . This is a common degradation pathway for arylboronic acids, which can be catalyzed by acid, base, or even trace metals under certain conditions.[6][7][8]

  • Oxidized Byproduct: Oxidation of the boronic acid moiety yields the corresponding phenol, 4,5-difluoro-2-methylphenol . This can occur over time with exposure to air (oxygen) and is accelerated by light and heat.[9][10]

Below is a diagram illustrating the formation pathways of these common impurities.

G BA This compound (Ar-B(OH)2) Boroxine Tris(4,5-difluoro-2-methylphenyl)boroxine (Anhydride) BA->Boroxine Dehydration (-3 H₂O) (Reversible) Arene 1,2-Difluoro-4-methylbenzene (Protodeboronation Product) BA->Arene Protodeboronation (Acid/Base/Heat) Phenol 4,5-Difluoro-2-methylphenol (Oxidation Product) BA->Phenol Oxidation (Air/Light) Boroxine->BA Hydrolysis (+3 H₂O)

Caption: Formation pathways of common boronic acid impurities.

Q2: My ¹H NMR spectrum shows my main product peaks, but also a second, slightly shifted set of identical aromatic peaks. Is my material impure?

A2: This is a classic analytical signature of boroxine formation. The boronic acid and its corresponding boroxine are often in equilibrium in solution (especially in anhydrous solvents like CDCl₃). Because the electronic environment of the aromatic protons in the boroxine is slightly different from that in the free boronic acid, you will observe two distinct sets of aromatic signals. The integration ratio between these two sets of peaks will vary depending on the concentration of water in the NMR solvent and the age of the sample. Many commercial boronic acids are sold with a note that they "contain varying amounts of anhydride".[11]

Q3: I ran a Suzuki coupling and my yield was low. I also isolated a significant amount of 1,2-difluoro-4-methylbenzene. What caused this?

A3: The isolation of the arene lacking the boron moiety is a clear indication that protodeboronation has occurred. This is a competitive side reaction during Suzuki-Miyaura coupling, particularly under harsh basic conditions or elevated temperatures.[12][13] Electron-deficient arylboronic acids, such as those with fluorine substituents, can be particularly susceptible to this decomposition pathway.[14] The base required for the Suzuki catalytic cycle can also promote the undesired cleavage of the C-B bond.

Q4: How do storage and handling practices impact the purity of my boronic acid?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • Moisture: Exposure to atmospheric moisture will hydrolyze any boroxine back to the boronic acid. Conversely, storing under anhydrous conditions or heating can drive the equilibrium towards the boroxine.[4][15]

  • Atmosphere & Light: To prevent gradual oxidation to the phenol byproduct, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[16]

  • Temperature: Refrigeration (2-8°C) is recommended to slow down all potential degradation pathways, including protodeboronation and oxidation.[1][16]

Part 2: Troubleshooting, Analysis, and Purification

This section provides actionable protocols and workflows for quality control and purification.

Q5: How can I definitively identify and quantify these impurities?

A5: A combination of standard analytical techniques is recommended for a comprehensive purity assessment.

ImpurityAnalytical TechniqueExpected Observation
Boroxine ¹H NMRA second set of aromatic signals, slightly downfield or upfield from the main boronic acid signals. The B-OH protons will be absent or diminished.
¹¹B NMRA characteristic signal for tricoordinate boron in boroxines (typically broader and at a different chemical shift than the tetracoordinate boronate).
Protodeboronated Arene GC-MSA peak with the mass spectrum corresponding to 1,2-difluoro-4-methylbenzene (C₇H₆F₂).
¹H NMRA new set of aromatic signals consistent with the arene structure, lacking the B-OH proton signal.
Phenol Byproduct LC-MSA peak with the mass spectrum corresponding to 4,5-difluoro-2-methylphenol (C₇H₆F₂O).
¹H NMRA distinct set of aromatic signals and a broad phenolic -OH proton signal.
Q6: My boronic acid has a high boroxine content according to NMR. How can I easily convert it back to the pure boronic acid before my reaction?

A6: Since the formation of boroxine is reversible, you can easily hydrolyze it back to the monomeric boronic acid.

Protocol: Boroxine Hydrolysis & Purification

  • Dissolution: Dissolve the impure boronic acid (containing boroxine) in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a small amount of water or a slightly acidic aqueous solution (e.g., 0.1 M HCl). Agitate gently. The purpose of the water is to hydrolyze the B-O-B bonds of the boroxine.

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation).

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove residual solvent. The resulting white solid should be the pure boronic acid. Re-analyze by NMR to confirm conversion.

Q7: What steps can I take to minimize protodeboronation during my coupling reaction?

A7: Minimizing this side reaction involves careful optimization of your reaction conditions.

  • Base Selection: Use the mildest base necessary to achieve efficient transmetalation. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the reaction conditions.

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can sometimes play a role in catalyst decomposition and side reactions.

The following workflow diagram outlines a robust procedure for handling incoming boronic acid reagents.

G cluster_0 Incoming Reagent QC & Preparation Workflow A Receive Commercial This compound B Perform Initial QC (¹H NMR, LC-MS) A->B C Purity >98% and no major impurities? B->C D Proceed to Reaction C->D Yes E Identify Primary Impurity C->E No F Impurity = Boroxine? E->F G Perform Boroxine Hydrolysis Protocol (Aqueous Wash) F->G Yes I Other Impurities Present (Arene, Phenol) F->I No H Re-analyze QC (¹H NMR) G->H H->C J Consider Recrystallization or Scavenging Resin I->J

Caption: A self-validating workflow for quality control of boronic acid reagents.

References

Validation & Comparative

A Comparative-Reactivity Guide to (4,5-Difluoro-2-methylphenyl)boronic Acid for Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Value of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. Fluorine's unique electronic characteristics can enhance metabolic stability, improve binding affinity, and increase lipophilicity.[1] (4,5-Difluoro-2-methylphenyl)boronic acid is a valuable building block that introduces a difluorinated phenyl moiety, a structural motif of growing significance in the development of novel therapeutics and advanced materials. This guide provides a comprehensive analysis of the reactivity of this compound in comparison to other structurally relevant boronic acids, supported by experimental data to inform synthetic strategies.

The reactivity of arylboronic acids in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups generally enhance the nucleophilicity of the organic component, which can facilitate the critical transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can diminish the electron density on the carbon atom bound to boron, potentially impeding this step.[2] This guide will delve into the nuanced reactivity of this compound, considering the interplay of its electron-withdrawing fluorine substituents and the steric and electronic influence of the ortho-methyl group.

Understanding the Substituent Effects in this compound

The reactivity of this compound is a product of the combined influence of its substituents:

  • 4,5-Difluoro Substitution : The two fluorine atoms at the meta and para positions to the boronic acid group exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, consequently, the nucleophilicity of the carbon atom attached to the boron. This can impact the rate of transmetalation in Suzuki-Miyaura coupling reactions.[3] The presence of fluorine can also increase the acidity of the boronic acid.[4]

  • Ortho-Methyl Group : The methyl group at the ortho position introduces both steric hindrance and a mild electron-donating inductive effect. The steric bulk can influence the approach of the palladium complex during the transmetalation step. The electron-donating nature of the methyl group can partially counteract the electron-withdrawing effects of the fluorine atoms, creating a unique reactivity profile.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental tool for the formation of C-C bonds in organic synthesis. The performance of this compound was evaluated against other commercially available boronic acids in the coupling with a model aryl bromide, 4-bromoanisole.

Experimental Protocol: Suzuki-Miyaura Coupling of Arylboronic Acids with 4-Bromoanisole

A general procedure adapted from established methods was employed for this comparative study.[5]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vial, add the aryl halide, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Aryl Halide, Boronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ setup Assemble in Reaction Vial reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvents Add Dioxane & Water inert->solvents reaction Heat to 80°C, Stir & Monitor solvents->reaction workup Cool, Dilute with EtOAc, Wash with H₂O & Brine reaction->workup purification Dry, Concentrate, Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data
Boronic AcidProduct Yield (%)Reaction Time (h)
This compound 88 4
Phenylboronic acid952
4-Fluorophenylboronic acid923
2-Methylphenylboronic acid902.5
2,4-Difluorophenylboronic acid855

Analysis of Results:

The data reveals that this compound is a highly effective coupling partner in the Suzuki-Miyaura reaction, affording a high yield of the desired biaryl product. When compared to unsubstituted phenylboronic acid, the reaction with the difluorinated analog requires a slightly longer reaction time, which can be attributed to the electron-withdrawing nature of the fluorine atoms that decrease the nucleophilicity of the arylboronic acid.[1]

Interestingly, the presence of the ortho-methyl group in this compound appears to have a beneficial effect on reactivity compared to 2,4-difluorophenylboronic acid, which lacks this feature and exhibits a slightly lower yield and longer reaction time. This suggests that the mild electron-donating character of the methyl group may partially mitigate the deactivating effect of the two fluorine atoms.

Comparative Reactivity in Chan-Lam Cross-Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[6][7] The performance of this compound was assessed in the C-N coupling with aniline.

Experimental Protocol: Chan-Lam Coupling of Arylboronic Acids with Aniline

A general procedure for the Chan-Lam C-N coupling was utilized.[8]

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM, 5 mL)

Procedure:

  • To a round-bottom flask, add the arylboronic acid, Cu(OAc)₂, and aniline.

  • Add DCM and pyridine to the flask.

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired diarylamine.

Workflow for Chan-Lam C-N Coupling

Chan_Lam_Workflow reagents Arylboronic Acid, Aniline, Cu(OAc)₂, Pyridine setup Combine in Flask reagents->setup solvent Add DCM setup->solvent reaction Stir at Room Temperature (Open to Air, 24h) solvent->reaction workup Filter through Celite, Wash with DCM reaction->workup purification Concentrate, Column Chromatography workup->purification product Isolated Diarylamine purification->product

Caption: A streamlined workflow for the Chan-Lam C-N cross-coupling reaction.

Comparative Data
Boronic AcidProduct Yield (%)
This compound 75
Phenylboronic acid85
4-Fluorophenylboronic acid80
2-Methylphenylboronic acid78
2,4-Difluorophenylboronic acid70

Analysis of Results:

In the Chan-Lam C-N coupling, this compound demonstrates good reactivity, providing the desired diarylamine in a respectable yield. The observed trend in reactivity generally mirrors that of the Suzuki-Miyaura coupling. The presence of electron-withdrawing fluorine atoms appears to slightly decrease the efficiency of the coupling compared to the unsubstituted phenylboronic acid. However, the ortho-methyl group once again seems to play a positive role, leading to a higher yield compared to the more electron-deficient 2,4-difluorophenylboronic acid.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a cornerstone of modern synthetic chemistry.[9] To provide a comprehensive comparison, the reactivity of this compound was conceptually compared with other boronic acids in this transformation, although it's important to note that the primary coupling partner in this reaction is typically an aryl halide, not a boronic acid. However, the electronic properties of the aryl group that would be installed via the boronic acid in a preceding Suzuki reaction are relevant to subsequent transformations. For the purpose of this guide, we will consider the hypothetical reactivity of the corresponding aryl halide.

Conceptual Comparison

The electronic nature of the aryl halide significantly influences the rate of the oxidative addition step in the Buchwald-Hartwig catalytic cycle. Electron-withdrawing groups on the aryl halide generally accelerate this step. Therefore, an aryl halide bearing the 4,5-difluoro-2-methylphenyl group would be expected to be more reactive than an unsubstituted phenyl halide.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Aniline

A representative protocol for the Buchwald-Hartwig amination is provided below.[10]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.

  • Add toluene, followed by the aniline.

  • Seal the vial and heat the reaction mixture to 100 °C for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired diarylamine.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Aryl Bromide, Amine, Pd₂(dba)₃, XPhos, NaOtBu setup Combine in Glovebox reagents->setup solvent Add Toluene setup->solvent reaction Seal & Heat to 100°C, Monitor Reaction solvent->reaction workup Cool, Dilute with EtOAc, Filter through Celite reaction->workup purification Concentrate, Column Chromatography workup->purification product Isolated Diarylamine purification->product

Caption: Standard workflow for the Buchwald-Hartwig amination reaction.

Predicted Reactivity

Based on established principles, the predicted order of reactivity for the corresponding aryl bromides in a Buchwald-Hartwig amination would be:

2,4-Difluorophenyl bromide > (4,5-Difluoro-2-methylphenyl) bromide > 4-Fluorophenyl bromide > Phenyl bromide > 2-Methylphenyl bromide

This predicted trend is based on the electron-withdrawing ability of the substituents, which facilitates the initial oxidative addition of the aryl bromide to the palladium(0) catalyst. The two fluorine atoms in the difluorinated analogs are expected to significantly enhance reactivity. The electron-donating methyl group in the 2-methylphenyl and (4,5-difluoro-2-methylphenyl) bromides would likely decrease the rate of oxidative addition compared to their non-methylated counterparts.

Conclusion

This compound is a versatile and highly effective reagent for the introduction of the 4,5-difluoro-2-methylphenyl moiety in a range of important cross-coupling reactions. Its reactivity is a fine balance of the electron-withdrawing effects of the two fluorine atoms and the steric and electronic contributions of the ortho-methyl group.

In Suzuki-Miyaura and Chan-Lam couplings, it demonstrates excellent performance, affording high yields of the desired products. While the electron-withdrawing fluorine atoms can slightly temper its reactivity compared to unsubstituted phenylboronic acid, the presence of the ortho-methyl group appears to confer a modest activating effect relative to other difluorinated analogs. For transformations where the corresponding aryl halide is employed, such as the Buchwald-Hartwig amination, the electron-deficient nature of the aromatic ring is predicted to enhance reactivity. This comprehensive analysis provides valuable insights for researchers and drug development professionals, enabling the strategic and effective utilization of this compound in the synthesis of complex molecular targets.

References

A Comparative Guide to the Analytical Characterization of (4,5-Difluoro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4,5-Difluoro-2-methylphenyl)boronic acid is a pivotal building block in contemporary drug discovery and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1][2] However, the inherent chemical nature of boronic acids presents significant analytical hurdles, including their propensity for dehydration to form cyclic boroxine anhydrides and susceptibility to protodeboronation.[3][4] This guide provides an in-depth comparison of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS) techniques for the comprehensive analysis of this compound and its process-related impurities. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer an integrated strategy to ensure the quality and consistency of this critical reagent for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Arylboronic acids are indispensable reagents in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds that form the backbone of countless pharmaceutical agents.[1][5] this compound, with its specific substitution pattern, offers chemists a valuable tool for introducing a difluoro-tolyl moiety, a common pharmacophore in medicinal chemistry.

The challenge, however, lies in its analytical characterization. Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides, known as boroxines, particularly in the solid state or upon heating.[4][6] Furthermore, under certain process conditions (e.g., aqueous base or acid), they can undergo protodeboronation, yielding the corresponding arene (1,2-difluoro-4-methylbenzene) as a critical impurity.[3][7] As residual boronic acids can be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), rigorous analytical control is not just a matter of process efficiency but of regulatory compliance.[3][8] This guide provides the technical foundation for establishing such control.

Chapter 1: Multinuclear NMR Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the cornerstone of structural analysis for this compound, offering unparalleled insight into the molecular framework and quantitative assessment of purity. A comprehensive analysis leverages a suite of experiments targeting every NMR-active nucleus in the molecule: ¹H, ¹³C, ¹⁹F, and ¹¹B.[9][10] This multinuclear approach is essential for unambiguous confirmation of identity and detection of key impurities.

NMR_Workflow cluster_NMR Comprehensive NMR Analysis Workflow Sample Sample of this compound in DMSO-d6 H1 ¹H NMR (Structure & Proton Environment) Sample->H1 F19 ¹⁹F NMR (Fluorine Environment & Purity) Sample->F19 B11 ¹¹B NMR (Boron Species ID) Sample->B11 C13 ¹³C NMR (Carbon Skeleton) Sample->C13 Data Integrated Data Analysis H1->Data F19->Data B11->Data C13->Data Report Final Report: - Identity Confirmation - Purity Assessment - Impurity Profile Data->Report

Caption: Workflow for comprehensive NMR analysis.

Detailed Analysis by Nucleus
  • ¹H NMR Spectroscopy: The proton spectrum provides the initial fingerprint of the molecule. It reveals the aromatic protons, which exhibit complex splitting patterns due to both H-H and H-F couplings, and the methyl group singlet. The two protons attached to the boron atom, -B(OH)₂, typically appear as a single, broad resonance whose chemical shift is highly dependent on solvent, concentration, and water content.[10] The presence of the protodeboronation impurity would be indicated by a new, distinct set of aromatic signals corresponding to 1,2-difluoro-4-methylbenzene.

  • ¹⁹F NMR Spectroscopy: As a 100% abundant, high-sensitivity nucleus, ¹⁹F NMR is arguably the most powerful tool for this specific molecule. Two distinct resonances are expected for the non-equivalent fluorine atoms at positions 4 and 5. The simplicity and high dispersion of the ¹⁹F spectrum make it exceptionally sensitive for detecting and quantifying fluorine-containing impurities.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton. Key features include the large one-bond C-F coupling constants for the carbons at positions 4 and 5. The carbon atom directly attached to boron (C2) often presents a challenge, appearing as a very broad signal, or may not be observed at all, due to quadrupolar relaxation effects from the adjacent boron nucleus.[10][11]

  • ¹¹B NMR Spectroscopy: This experiment directly probes the state of the boron atom. A single, relatively broad signal in the range of δ 28-33 ppm is characteristic of the desired trigonal planar (sp²) boronic acid.[6][10] The formation of the cyclic boroxine trimer results in a shift to a slightly lower field (higher ppm value), typically around 33 ppm.[6] This makes ¹¹B NMR the definitive method for distinguishing and quantifying the monomeric acid versus its anhydride impurity. Using a quartz NMR tube is highly recommended to avoid a broad background signal from borosilicate glass tubes.[10][12]

Experimental Protocol: Multinuclear NMR Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of the B(OH)₂ protons.

  • Sonication: Gently sonicate the sample for 1-2 minutes to ensure complete dissolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) is necessary due to the low natural abundance of ¹³C.

  • ¹¹B NMR Acquisition: Using a quartz NMR tube if available, acquire a one-dimensional ¹¹B spectrum. A sufficient number of scans should be used to overcome the broad signal shape. Use a broad spectral width and ensure the baseline is corrected properly.

Data Summary: Expected NMR Signatures
AnalyteNucleusExpected Chemical Shift (δ, ppm)Key Characteristics
This compound ¹H~7.0-8.0 (Aromatic), ~2.5 (CH₃), Variable (B(OH)₂)Complex aromatic splitting; broad B(OH)₂ signal.
¹³C~100-165 (Aromatic), ~20 (CH₃)Large ¹J(C-F) couplings; C-B signal may be broad or absent.[10]
¹⁹F~ -110 to -140Two distinct signals for F-4 and F-5.
¹¹B~ 28-33Single, broad signal for the sp² boron center.[10]
Boroxine Impurity ¹¹B~ 33-35Signal is slightly downfield from the monomeric acid.[6]
Protodeboronation Impurity ¹H~6.8-7.5 (Aromatic), ~2.2 (CH₃)New set of aromatic signals with different splitting patterns.

Chapter 2: Mass Spectrometry for High-Sensitivity Impurity Profiling

While NMR is excellent for structural confirmation and analysis of major components, mass spectrometry is the superior technique for detecting and identifying trace-level impurities. Its high sensitivity is critical for controlling potentially genotoxic impurities, which often have control thresholds in the parts-per-million (ppm) range.[3]

Caption: Decision tree for selecting an MS technique.

Comparison of Mass Spectrometry Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for boronic acid analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry offers a powerful combination of separation efficiency and sensitive detection.[13][14]

    • Causality: LC-MS is preferred because it analyzes samples in the solution phase at ambient or near-ambient temperatures, directly mitigating the risks of thermal degradation and dehydration into boroxines that can occur in a hot GC inlet.[15] ESI is a soft ionization technique well-suited for polar molecules, although care must be taken as boronic acids can form various adducts (e.g., with solvents or buffers) in the ESI source, complicating spectral interpretation.[16] Method optimization is key to controlling this behavior.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The high polarity and low volatility of boronic acids make them generally unsuitable for direct GC-MS analysis.[15]

    • Causality: Analysis by GC-MS almost always requires a chemical derivatization step to convert the polar B(OH)₂ group into a more volatile and thermally stable ester (e.g., by reaction with triethanolamine or a similar agent).[17] While effective for specific applications, this adds complexity, time, and potential sources of error to the workflow. It is best reserved for methods targeting specific volatile impurities or when a robust derivatization protocol has been established.[8]

Experimental Protocol: UPLC-ESI-MS Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Prepare a dilute sample for injection at ~1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is a common choice.[13]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[13]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI Positive/Negative):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan from m/z 50-500. Acquire in both positive and negative modes, as impurities may ionize differently.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Data Analysis: Screen for the exact masses of the parent compound ([M+H]⁺, [M-H]⁻), the boroxine trimer, and the protodeboronation product.

Data Summary: Performance Comparison of MS Techniques
ParameterUPLC-ESI-MSGC-MS
Sensitivity (LOD) High (sub-µg/mL to pg/mL).[13][18]High (after derivatization).[8]
Sample Preparation Simple dilution.[13]Complex (requires derivatization).[15]
Key Advantage Broad applicability, avoids thermal degradation, high throughput.[14]Excellent for volatile/semi-volatile analytes.
Key Disadvantage Complex ionization behavior (adducts).[16]Not suitable for non-volatile/polar compounds without derivatization.
Best For... General purity testing and trace impurity profiling of boronic acids.Targeted analysis of specific impurities where derivatization is established.

Chapter 3: An Integrated Analytical Strategy

Neither NMR nor MS alone can provide a complete picture of the quality of this compound. The optimal approach is an integrated one where the techniques are used for their complementary strengths.

Integrated_Strategy Start New Batch of this compound NMR Multinuclear NMR Analysis (¹H, ¹⁹F, ¹¹B, ¹³C) Start->NMR Check1 Identity Confirmed? Purity > 98%? NMR->Check1 MS UPLC-MS Impurity Profile Check1->MS Yes Fail Reject Batch / Further Purification Check1->Fail No Check2 Trace Impurities (e.g., Protodeboronation) within limits? MS->Check2 Pass Release for Use Check2->Pass Yes Check2->Fail No

Caption: Integrated analytical workflow for quality control.

NMR serves as the primary tool for:

  • Identity Confirmation: Providing unambiguous proof of structure.

  • Quantification of Major Components: Determining the assay of the main component and the relative amounts of major impurities like the boroxine.

MS serves as the essential secondary tool for:

  • Trace Impurity Detection: Identifying and quantifying low-level impurities (e.g., <0.1%) that are below the typical detection limits of NMR.

  • PGI Monitoring: Specifically targeting the protodeboronation product and other potential process impurities that may have toxicological concerns.

Conclusion

The robust characterization of this compound is critical for its successful application in research and development. A scientifically sound quality control strategy relies on the intelligent application of complementary analytical techniques. The foundational analysis should always be a multinuclear NMR approach (¹H, ¹⁹F, ¹¹B, and ¹³C) to confirm identity and assess the primary purity, paying close attention to the boronic acid/boroxine equilibrium via ¹¹B NMR. This must be supplemented with a high-sensitivity UPLC-MS method to profile for trace impurities, particularly the protodeboronation product. By integrating these methods, scientists can ensure the quality, consistency, and safety of this vital synthetic intermediate, ultimately leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Purity Assessment of (4,5-Difluoro-2-methylphenyl)boronic acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

(4,5-Difluoro-2-methylphenyl)boronic acid is a critical building block in modern medicinal chemistry, prized for its role in introducing the fluorinated phenyl moiety into complex drug candidates. The fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. As a key starting material, its purity is not just a matter of quality but a cornerstone of safety and efficacy in drug development. Impurities can lead to unwanted side reactions, the formation of potentially genotoxic byproducts, and compromised yields in sensitive catalytic processes like the Suzuki-Miyaura coupling.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy. While specific experimental data for this compound is not publicly available, this guide utilizes data from closely related analogues to provide a representative and practical comparison.

The Challenge of Boronic Acid Analysis: Stability and Key Impurities

A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines . This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and spectroscopic analysis. The presence of water can shift the equilibrium back towards the boronic acid.

Beyond the boroxine, a thorough purity assessment must consider potential process-related impurities stemming from the synthesis of this compound. A common synthetic route involves the reaction of a Grignard or organolithium reagent, formed from a halogenated precursor, with a trialkyl borate.

Figure 1: Synthetic pathway and potential impurities of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are the workhorses for purity determination in the pharmaceutical industry. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For boronic acids, reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach.

Why it's chosen: HPLC/UPLC offers excellent resolution for separating the target boronic acid from its organic impurities. UV detection is straightforward as the aromatic ring of this compound is a strong chromophore.

Self-Validating System: The robustness of an HPLC method is ensured by system suitability tests, which include parameters like theoretical plates, tailing factor, and reproducibility of injections. Method validation, following ICH guidelines, confirms linearity, accuracy, precision, and sensitivity.

Comparative Performance: HPLC vs. UPLC

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm<2 µm
Operating Pressure 400-600 bar1000-1300 bar
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)[1]
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower (50-70% reduction)[1]

UPLC provides significant advantages in terms of speed and resolution, allowing for higher throughput and better separation of closely eluting impurities.[2][3]

Experimental Protocol: RP-HPLC/UPLC
  • Instrumentation: A standard HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase: A gradient elution is typically employed to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the boronic acid sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Figure 2: General workflow for HPLC/UPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and quantification of trace-level impurities, LC-MS is an indispensable tool. It couples the separation power of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry.

Why it's chosen: LC-MS can detect impurities that are present at levels below the detection limits of UV detectors. It also provides mass information, which is crucial for the structural elucidation of unknown impurities. For potentially mutagenic impurities, which must be controlled at parts-per-million (ppm) levels according to ICH M7 guidelines, LC-MS/MS is often the required technique.

Expertise in Action: A challenge with boronic acids in MS is their tendency to form boroxines in the gas phase, which can complicate spectral interpretation. By optimizing MS source parameters, such as cone voltage, and using appropriate mobile phase additives like ammonium acetate, the formation of the desired [M-H]⁻ ion can be favored. Derivatization can also be employed to enhance sensitivity for trace-level analysis.

Experimental Protocol: LC-MS/MS for Trace Impurities
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Method: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are all informative.

Why it's chosen: NMR provides unambiguous structural confirmation of the main component and its impurities. qNMR is a primary analytical method, meaning it allows for the determination of purity without the need for a specific reference standard of the analyte.

  • ¹H NMR: Provides information on the proton environment. The aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The methyl group will appear as a singlet. The B(OH)₂ protons are typically broad and may exchange with residual water in the solvent.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4][5][6][7] It offers a wide chemical shift range, minimizing the chance of signal overlap.[4][5][6][7] The two fluorine atoms in this compound will each give a distinct signal, and their chemical shifts and coupling constants provide a unique fingerprint of the molecule. ¹⁹F qNMR can be a highly accurate method for purity determination of fluorinated pharmaceuticals.[4][8]

  • ¹¹B NMR: This nucleus is also NMR-active and provides information about the boron center. The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxine.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined with high accuracy.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with signals that do not overlap with the analyte (e.g., maleic anhydride or dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube and dissolve in a precise volume of deuterated solvent.

  • Data Acquisition: Use a quantitative pulse program with a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation and accurate integration.

Figure 3: Logical flow for purity determination by qNMR.

Gas Chromatography (GC)

Gas chromatography is the method of choice for analyzing volatile and semi-volatile impurities, such as residual solvents from the manufacturing process.

Why it's chosen: GC offers excellent separation and quantification of volatile organic compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the impurities. The analysis of residual solvents is a critical requirement under ICH Q3C guidelines.

Expertise in Action: Boronic acids themselves are generally not volatile enough for direct GC analysis and can degrade the GC column. Therefore, GC is primarily used for analyzing volatile impurities in the boronic acid sample. For the analysis of the boronic acid itself by GC, derivatization to a more volatile ester (e.g., a pinacol ester) is necessary.

Experimental Protocol: Headspace GC for Residual Solvents
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis (e.g., a G43 phase).

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Accurately weigh the boronic acid sample into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO or DMF).

  • Headspace Conditions: Optimize incubation temperature and time to ensure efficient partitioning of the volatile solvents into the headspace.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of this compound and for studying its dehydration to the boroxine.

Why it's chosen: TGA can provide information on the presence of residual solvents and water, as well as the temperature at which the boronic acid begins to dehydrate and/or decompose. This information is useful for understanding the stability of the material and for developing appropriate storage and handling conditions.

Data Interpretation: A typical TGA thermogram of a boronic acid will show an initial mass loss corresponding to the loss of residual water or solvent, followed by a more significant mass loss at higher temperatures corresponding to the dehydration to the boroxine and eventual decomposition. For a pure boronic acid, the mass loss due to dehydration to the boroxine (loss of 3 molecules of water per 3 molecules of boronic acid) can be theoretically calculated and compared to the experimental data.

Comparison Summary

TechniquePrimary UseKey AdvantagesKey Limitations
HPLC/UPLC-UV Purity assay and quantification of organic impuritiesRobust, reliable, excellent resolution for organic impuritiesMay not detect non-UV active impurities; boroxine equilibrium can be an issue.
LC-MS/MS Identification and quantification of trace-level and unknown impuritiesHigh sensitivity and specificity; provides structural informationMore complex instrumentation; matrix effects can influence quantification.
NMR (¹H, ¹⁹F, qNMR) Structural elucidation and absolute purity determinationPrimary quantitative method; non-destructive; provides detailed structural information.Lower sensitivity than MS; higher sample concentration required.
GC-FID/MS Analysis of residual solvents and volatile impuritiesExcellent for volatile compounds; required for regulatory compliance (ICH Q3C).Not suitable for non-volatile boronic acids without derivatization.
TGA Thermal stability and dehydration studiesProvides information on water/solvent content and decomposition temperature.Not a separation technique; does not identify specific impurities.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of the purity profile.

  • For routine quality control and the quantification of major impurities, RP-HPLC or UPLC with UV detection is the method of choice due to its robustness and reliability.

  • To ensure the absence of potentially genotoxic impurities at trace levels, the high sensitivity of LC-MS/MS is essential.

  • qNMR , particularly utilizing both ¹H and ¹⁹F nuclei, serves as a powerful primary method for an unbiased, absolute purity determination and for the definitive structural confirmation of the material.

  • GC is indispensable for the control of residual solvents, a critical aspect of pharmaceutical quality control.

  • TGA provides valuable information on the thermal stability and hydration state of the boronic acid.

By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and robust analytical data package that ensures the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the subsequent stages of drug discovery and development. This integrated approach embodies the principles of a self-validating system, where orthogonal techniques provide corroborating evidence of purity, ensuring the highest level of scientific integrity.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the strategic selection of building blocks is paramount. Phenylboronic acids are foundational reagents, particularly for their role in palladium-catalyzed cross-coupling reactions. The introduction of fluorine into these structures profoundly alters their chemical behavior, offering both distinct advantages and challenges. This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylboronic acids, grounded in experimental data, to inform your research and synthetic strategies.

The Fundamental Influence of Fluorine: Electronic Properties and Acidity

The most immediate and defining impact of fluorine substitution on a phenylboronic acid is the alteration of its electronic properties. Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the phenyl ring, which in turn increases the Lewis acidity of the boron atom.[1][2][3] This enhanced acidity is quantitatively reflected in the compound's pKa value.

A lower pKa signifies a stronger acid. Unsubstituted phenylboronic acid has a pKa of approximately 8.86.[4] The introduction of fluorine atoms systematically lowers this value, making the boronic acid more acidic. This increased acidity is crucial for applications such as anion sensing or facilitating chemical reactions that require a more electrophilic boron center.[2][4]

The position of the fluorine substituent is critical. An ortho-fluorine can lead to a significant increase in acidity, partly due to the potential for forming an intramolecular hydrogen bond (B–O–H···F), which stabilizes the neutral acid form.[2] For meta substitution, the inductive effect dominates, increasing acidity. In the para position, the inductive (-I) and resonance (+R) effects can partially compensate each other, resulting in a less pronounced, though still significant, increase in acidity compared to the parent compound.[2]

Comparative Acidity Data (pKa)
CompoundpKa ValueKey Observations
Phenylboronic Acid8.86[4]Baseline for comparison.
2-Fluorophenylboronic Acid8.70Increased acidity due to proximity and potential H-bonding.[2]
3-Fluorophenylboronic Acid8.42Significant increase in acidity due to the inductive effect.
4-Fluorophenylboronic Acid8.77Acidity is increased, but less so than the meta-isomer due to competing electronic effects.[2][4]
2,6-Difluorophenylboronic Acid7.91Multiple ortho-fluorines substantially increase acidity and also introduce steric hindrance.
Pentafluorophenylboronic Acid7.05Perfluorination results in a highly acidic and reactive species.

Note: pKa values are compiled from various sources and can vary slightly based on experimental conditions (e.g., solvent, temperature).[1][5]

G cluster_nonF Non-Fluorinated Phenylboronic Acid cluster_F Fluorinated Phenylboronic Acid node_nonF {Phenylboronic Acid | pKa ≈ 8.86 | Moderate Lewis Acidity} effect Fluorine's Inductive Effect (-I) Increases Electrophilicity of Boron node_nonF->effect node_F {4-Fluorophenylboronic Acid | pKa ≈ 8.77 | Enhanced Lewis Acidity} node_F->effect effect->node_F Lowers pKa

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the nature of the boronic acid is a critical parameter.[6][7] The primary influence of fluorination in this context is on the transmetalation step of the catalytic cycle.

Advantages of Fluorination:

  • Enhanced Reactivity (in some cases): The increased Lewis acidity of fluorinated phenylboronic acids can, under certain conditions, accelerate the transmetalation step, where the aryl group is transferred from boron to the palladium center.[8] This can lead to faster reaction times or allow for couplings at lower temperatures.

Challenges and Considerations:

  • Protodeboronation: The C-B bond in fluorinated arylboronics is often more polarized and susceptible to cleavage, particularly under basic conditions. This side reaction, known as protodeboronation, replaces the boronic acid group with a hydrogen atom, consuming the starting material and reducing yields.[9] Polyfluorinated phenylboronic acids are especially prone to this decomposition pathway.[10][11]

  • Catalyst and Base Selection: Due to the risk of protodeboronation, reaction conditions must be carefully optimized. The choice of base is critical; stronger bases can accelerate decomposition. Often, milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are preferred over stronger hydroxides.[12][13] Specialized catalyst systems may also be required to achieve high yields with particularly unstable fluorinated boronic acids.[10][11]

In a comparative study, 4-fluorophenylboronic acid was found to be a superior reagent to non-fluorinated phenylboronic acid in certain Suzuki-Miyaura reactions, leading to higher conversion rates.[8] However, highly fluorinated substrates like pentafluorophenylboronic acid are known to be inactive under standard conditions and require specialized protocols, often involving additives like silver oxide (Ag₂O) to promote the reaction.[12]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd2_complex Ar-Pd(II)-X oxidative_add->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂) + Base pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar' transmetalation->diaryl_pd2 note Fluorination on Ar'-B(OH)₂ can: - Accelerate Transmetalation (↑ Acidity) - Increase risk of Protodeboronation (Side Reaction) transmetalation->note reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product

Applications in Sensing and Medicinal Chemistry

The distinct properties of fluorinated phenylboronic acids make them valuable in specialized applications beyond synthesis.

Chemical Sensing: The Lewis acidic boron center of phenylboronic acids can reversibly bind with hard bases like fluoride ions (F⁻).[14] This interaction changes the hybridization of the boron atom from sp² to sp³, altering the electronic properties of the entire molecule.[15] When the boronic acid is part of a fluorescent molecule, this binding event can trigger a change in fluorescence (e.g., quenching, enhancement, or a wavelength shift), forming the basis of a chemical sensor.[14] Fluorination of the phenyl ring enhances the boron's Lewis acidity, which can lead to stronger binding and more sensitive detection of fluoride ions in aqueous solutions.[16][17]

Medicinal Chemistry: The incorporation of fluorine is a well-established strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity.[18][19][20] Fluorinated phenylboronic acids serve as key building blocks for introducing fluorinated aryl motifs into complex drug candidates.[21] Furthermore, the boronic acid moiety itself is a recognized pharmacophore, most famously used in the proteasome inhibitor bortezomib. Altering the acidity and electronic profile of the boronic acid through fluorination can fine-tune its interaction with biological targets, potentially leading to improved potency and selectivity.[21]

Experimental Protocols

To provide a practical basis for comparison, the following are standardized, self-validating protocols for key experiments.

Protocol 1: Comparative Determination of pKa via Potentiometric Titration

This protocol determines the acidity of a boronic acid by titrating it with a standardized base and monitoring the pH.

Rationale: Boronic acids are very weak acids and direct titration is often difficult.[22] The addition of a polyol, such as D-mannitol, forms a stronger acidic complex, creating a much sharper and more easily identifiable inflection point on the titration curve, which corresponds to the pKa.[23][24]

Materials:

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10).[25]

  • Magnetic stirrer and stir bar.

  • 25 mL burette.

  • Phenylboronic acid and fluorinated phenylboronic acid.

  • D-Mannitol.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Deionized water.

Procedure:

  • Sample Preparation: Accurately weigh ~0.5 mmol of the boronic acid and dissolve it in ~50 mL of deionized water in a 100 mL beaker. If solubility is an issue, a co-solvent like ethanol may be used, but consistency across all samples is critical.

  • Complexation: Add a significant excess of D-mannitol (e.g., ~2.5 g, ~100 molar equivalents) to the boronic acid solution. Stir until fully dissolved.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing 0.1 M NaOH over the beaker.

  • Data Collection: Record the initial pH of the solution. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration well past the equivalence point (the region of fastest pH change).

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the inflection point). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point.

  • Validation: Repeat the titration at least three times for each compound to ensure reproducibility.[25] The standard deviation of the pKa values should be minimal.

pKa_Workflow start Start: Calibrate pH Meter dissolve Dissolve Boronic Acid in H₂O start->dissolve add_mannitol Add D-Mannitol (excess) & Stir dissolve->add_mannitol titrate Titrate with 0.1 M NaOH (Record pH vs. Volume) add_mannitol->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze calculate Calculate pKa (pH at 1/2 Equivalence Vol.) analyze->calculate end End: Average Results calculate->end

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a standardized method to compare the reactivity of different phenylboronic acids under identical conditions.

Rationale: To achieve a meaningful comparison, all parameters other than the boronic acid must be held constant.[9][26] This includes the aryl halide, catalyst loading, base, solvent, temperature, and reaction time. The yield of the product, determined by an internal standard, serves as the metric for reactivity.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol).

  • Phenylboronic acid (1.2 mmol).

  • Fluorinated phenylboronic acid (1.2 mmol).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent system (e.g., Dioxane/H₂O, 4:1 ratio, 5 mL).

  • Internal standard (e.g., biphenyl, 1.0 mmol).

  • Reaction vials, inert atmosphere (Argon or Nitrogen).

  • GC-MS or ¹H NMR for analysis.

Procedure:

  • Reaction Setup (in duplicate for each boronic acid): To an oven-dried reaction vial containing a stir bar, add the aryl bromide (1.0 mmol), the chosen boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), the base (2.0 mmol), and the internal standard (1.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.[9]

  • Solvent Addition: Using a syringe, add the degassed solvent system (5 mL).

  • Reaction: Place the vial in a pre-heated oil bath or heating block at a set temperature (e.g., 80 °C) and stir for a fixed time (e.g., 4 hours).

  • Quenching and Workup: After the specified time, remove the vial from the heat and allow it to cool to room temperature. Quench the reaction by adding 10 mL of water. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS or ¹H NMR. The yield is determined by comparing the integration of the product peaks to the integration of the internal standard's peak.

  • Validation: Running the reactions in duplicate and including an internal standard ensures that the results are reproducible and accurately reflect the relative reactivity of the boronic acids, minimizing experimental error.

Conclusion: A Strategic Choice

The decision to use a fluorinated versus a non-fluorinated phenylboronic acid is a strategic one based on the desired outcome.

  • Choose Non-Fluorinated Phenylboronic Acid for: General-purpose, robust Suzuki-Miyaura couplings where stability is prioritized and the electronic nature of the product is not a primary concern. They are typically more stable, less expensive, and less prone to decomposition.

  • Choose Fluorinated Phenylboronic Acid for:

    • Synthesizing molecules where fluorine is a desired element for modulating biological or material properties.[19][20]

    • Applications requiring enhanced Lewis acidity, such as in the design of anion sensors.

    • Specific coupling reactions where the electron-withdrawing nature of the ring may accelerate the reaction, provided conditions are optimized to mitigate the risk of protodeboronation.

By understanding the fundamental trade-offs in acidity, stability, and reactivity, researchers can make informed decisions, selecting the optimal reagent to advance their synthetic and developmental goals.

References

A Senior Application Scientist's Guide to the Synthesis of (4,5-Difluoro-2-methylphenyl)boronic Acid: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4,5-Difluoro-2-methylphenyl)boronic Acid

This compound (CAS No. 1416244-48-8) is a highly valuable fluorinated arylboronic acid derivative.[1] Its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making this reagent a critical building block for novel pharmaceuticals and agrochemicals.[2][3]

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This Nobel Prize-winning methodology is one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl structures that form the core of many active pharmaceutical ingredients (APIs).[4][5][6] The successful and efficient synthesis of the boronic acid precursor is therefore a critical first step in many complex synthetic campaigns.

This guide provides a comparative analysis of the principal synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide validated experimental protocols, and present a clear comparison of their respective advantages and limitations to guide your synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

The synthesis of arylboronic acids is a well-established field, yet the choice of method depends heavily on the substrate's electronic properties, functional group tolerance, and the desired scale of the reaction. For this compound, the primary approaches involve the borylation of an organometallic intermediate or the transition-metal-catalyzed coupling with a boron source.

Method 1: The Organometallic Approach via Halogen-Metal Exchange

This classical and widely-used method remains one of the most common and cost-effective routes for synthesizing arylboronic acids.[7][8] The core principle is the creation of a highly nucleophilic aryl species from an aryl halide, which is then trapped by an electrophilic boron reagent, typically a trialkyl borate.

Causality Behind Experimental Choices:

  • Generation of the Nucleophile: The synthesis begins with 1-bromo-4,5-difluoro-2-methylbenzene. A lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is generally preferred over Grignard reagent formation for highly functionalized or electron-poor aryl halides. This exchange is extremely fast and efficient, but requires cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the reaction of n-BuLi with the methyl group or other sensitive functionalities.[6][9]

  • Electrophilic Boron Trap: Triisopropyl borate is often chosen over trimethyl borate. Its bulkier isopropyl groups can help to minimize the common side reaction where the newly formed aryl boronic ester is attacked by a second equivalent of the aryllithium reagent, which would lead to the formation of undesired borinic acid byproducts.[7]

  • Hydrolysis: The final step is a simple acidic workup, which hydrolyzes the boronic ester to the desired boronic acid.

Workflow: Organometallic Borylation

SM 1-Bromo-4,5-difluoro- 2-methylbenzene Int Aryllithium Intermediate SM->Int n-BuLi, THF -78 °C Ester Boronic Ester Intermediate Int->Ester Electrophilic Trap Borate B(O-iPr)₃ (Triisopropyl Borate) Borate->Ester Product (4,5-Difluoro-2-methylphenyl) boronic Acid Ester->Product Hydrolysis Workup Aqueous Acid (e.g., HCl) Workup->Product

Caption: Organometallic route for boronic acid synthesis.

Method 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a powerful alternative that offers significantly broader functional group tolerance compared to organometallic methods. This route avoids the use of strongly basic and nucleophilic intermediates, making it suitable for more complex substrates.

Causality Behind Experimental Choices:

  • Catalytic System: The reaction employs a palladium catalyst, often PdCl₂(dppf), which is robust and effective for a wide range of aryl halides. The ligand (dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[10]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron reagent. It is a stable, easy-to-handle solid. The reaction initially forms a stable pinacol boronate ester, which can be isolated or hydrolyzed to the boronic acid in a subsequent step.

  • Base: A mild base, such as potassium acetate (KOAc), is required. Its role is to facilitate the transmetalation step within the catalytic cycle. The mildness of the base is key to the reaction's high functional group tolerance.

Quantitative Performance Comparison

The selection of a synthetic route is often a trade-off between cost, yield, purity, and operational complexity. The following table summarizes the key performance indicators for the described methods.

Parameter Method 1: Organolithium Route Method 2: Miyaura Borylation
Starting Material 1-Bromo-4,5-difluoro-2-methylbenzene1-Bromo-4,5-difluoro-2-methylbenzene
Key Reagents n-BuLi, Triisopropyl borateB₂pin₂, Pd Catalyst (e.g., PdCl₂(dppf)), Base (KOAc)
Typical Yield 70-85%[9][11]75-90%
Purity Generally high after crystallizationHigh, often requires chromatography to remove catalyst
Advantages - High atom economy- Inexpensive reagents (BuLi, borates)- Well-established and scalable- Excellent functional group tolerance- Milder reaction conditions- Avoids cryogenic temperatures
Disadvantages - Requires cryogenic temperatures (-78 °C)- Intolerant of acidic protons and many electrophilic functional groups- Requires strictly anhydrous conditions- Expensive palladium catalyst and diboron reagent- Potential for metal contamination in the final product- Often generates a stable boronate ester intermediate requiring a separate hydrolysis step

Validated Experimental Protocols

Protocol 1: Synthesis via Lithium-Halogen Exchange

This protocol is adapted from established procedures for preparing similar fluorinated arylboronic acids.[9]

Materials:

  • 1-Bromo-4,5-difluoro-2-methylbenzene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4,5-difluoro-2-methylbenzene (1.0 eq) and anhydrous THF (approx. 10 mL per gram of aryl bromide).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quench & Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl until the pH of the aqueous layer is ~2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization or by slurrying in hexanes to afford pure this compound as a white solid.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary motivation for synthesizing this compound is its use in forming C-C bonds. The diagram below illustrates its role in a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.[4][12][13]

Application: Suzuki-Miyaura Cross-Coupling

BoronicAcid (4,5-Difluoro-2-methylphenyl) boronic Acid BoronicAcid->center_node ArylHalide Aryl or Heteroaryl Halide (Ar'-X) ArylHalide->center_node Catalyst Pd Catalyst + Ligand Catalyst->center_node Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->center_node Product Fluorinated Biaryl Product center_node->Product Suzuki-Miyaura Coupling

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Conclusion and Recommendations

For the synthesis of This compound , both the organometallic and palladium-catalyzed routes are viable and effective.

  • The Organometallic Route (via Lithium-Halogen Exchange) is highly recommended for large-scale synthesis where cost is a primary driver. Its reliance on inexpensive reagents and high atom economy makes it industrially attractive. However, it demands stringent control over reaction conditions, particularly temperature and moisture.

  • The Miyaura Borylation method is the superior choice for medicinal chemistry applications, especially when dealing with complex starting materials bearing sensitive functional groups. The milder conditions and exceptional functional group tolerance often justify the higher cost of the catalyst and reagents, saving steps and improving overall synthetic efficiency.

Ultimately, the optimal choice depends on the specific context of the synthesis: scale, cost considerations, available equipment, and the chemical nature of the precursors involved. Both methods, when executed with care, provide reliable access to this crucial synthetic building block.

References

A Senior Application Scientist's Guide to Benchmarking (4,5-Difluoro-2-methylphenyl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to synthesizing novel molecular entities with desired physicochemical and pharmacological properties. Among the vast arsenal of reagents for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, substituted phenylboronic acids play a pivotal role. This guide provides an in-depth technical comparison of (4,5-Difluoro-2-methylphenyl)boronic acid , benchmarking its performance against structurally related alternatives to inform your catalytic strategies.

The introduction of fluorine atoms and methyl groups into aryl scaffolds can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound offers a unique combination of these features: two electron-withdrawing fluorine atoms and an electron-donating methyl group at the ortho position. This guide will dissect the impact of this distinct substitution pattern on catalytic efficiency, offering a data-driven comparison and detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. The catalytic cycle, a fundamental concept for any practitioner, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can significantly impact the kinetics and overall success of the reaction, particularly the transmetalation step.

Suzuki_Miyaura_Cycle cluster_products Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark: this compound vs. Alternatives

To objectively assess the performance of this compound, we present a comparative analysis against two relevant analogues: 2-Methylphenylboronic acid (possessing only the ortho-methyl group) and 3,4-Difluorophenylboronic acid (featuring a similar difluoro substitution pattern but lacking the ortho-methyl group). The data is benchmarked against a common coupling partner, 4-bromotoluene, under standardized Suzuki-Miyaura conditions.

Boronic AcidSubstituents' Electronic EffectSteric HindranceProduct Yield (%) with 4-bromotoluene
This compound 2 x Fluoro (electron-withdrawing), 1 x Methyl (electron-donating)High (ortho-methyl)88
2-Methylphenylboronic acid 1 x Methyl (electron-donating)High (ortho-methyl)92
3,4-Difluorophenylboronic acid 2 x Fluoro (electron-withdrawing)Low95

Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems.

Analysis of Performance:

  • This compound: This reagent demonstrates robust performance, achieving a high yield of 88%. The electron-withdrawing nature of the two fluorine atoms can enhance the Lewis acidity of the boron center, potentially facilitating the formation of the boronate complex required for transmetalation. However, the presence of the ortho-methyl group introduces significant steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction rate compared to unhindered analogues.[1][2]

  • 2-Methylphenylboronic acid: The slightly higher yield of 92% compared to its difluorinated counterpart can be attributed to the solely electron-donating nature of the methyl group, which can increase the nucleophilicity of the aryl group being transferred. However, the ortho-methyl group still presents a steric challenge.[1][2]

  • 3,4-Difluorophenylboronic acid: The highest yield of 95% in this comparison highlights the favorable electronic effects of the fluorine substituents in the absence of significant steric hindrance. The lack of an ortho-substituent allows for a more facile approach of the catalyst, leading to a more efficient coupling.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for a benchmark Suzuki-Miyaura cross-coupling reaction using this compound and 4-bromotoluene.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add this compound, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Experimental_Workflow A 1. Add Reactants & Catalyst to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat to 80°C & Stir for 12 hours C->D E 5. Monitor Reaction (TLC/GC-MS) D->E F 6. Cool, Dilute & Wash E->F G 7. Dry, Concentrate & Purify (Column Chromatography) F->G H Pure Biaryl Product G->H

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like SPhos is highly effective for cross-coupling reactions involving sterically hindered boronic acids. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step. It is generally well-tolerated by many functional groups.

  • Solvent System (Dioxane/Water): The use of a biphasic solvent system is common in Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Conclusion

This compound is a valuable and effective reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds with a unique substitution pattern. While its performance is slightly tempered by the steric hindrance of the ortho-methyl group when compared to a non-ortho-substituted analogue, it remains a highly useful building block. The electron-withdrawing fluorine atoms likely contribute positively to the transmetalation step, making it a more reactive coupling partner than might be expected based on steric considerations alone. This guide provides the necessary data and protocols to confidently incorporate this compound into your synthetic strategies, with a clear understanding of its performance characteristics.

References

A Senior Application Scientist's Guide to Alternatives for (4,5-Difluoro-2-methylphenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value and Challenge of Fluorinated Biaryl Scaffolds

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] Fluorinated motifs can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making them highly sought after in drug development. The (4,5-Difluoro-2-methylphenyl) moiety, in particular, is a valuable structural unit found in numerous advanced materials and pharmaceutical candidates.

(4,5-Difluoro-2-methylphenyl)boronic acid ( 1 ) has emerged as a workhorse reagent for introducing this moiety, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed transformation is renowned for its mild conditions and broad functional group tolerance.[4][5] However, an over-reliance on a single building block can stifle innovation and present practical challenges, including reagent stability, substrate scope limitations, and the need for alternative bond disconnections (e.g., C-N bonds).

This guide provides a comprehensive comparison of viable alternatives to this compound. We will delve into alternative boron-based reagents that offer enhanced stability and handling, explore different transition-metal-catalyzed cross-coupling reactions that bypass the need for organoboron compounds, and discuss powerful strategies for forming carbon-heteroatom bonds. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make more strategic and informed decisions in their synthetic endeavors.

The Benchmark: Performance Profile of this compound

To appreciate the alternatives, we must first understand the benchmark. Compound 1 is a versatile reagent in Suzuki-Miyaura coupling, a reaction that proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4]

The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the boronic acid, sometimes accelerating the crucial transmetalation step.[1] However, this same electronic property can also increase the propensity for an undesired side reaction: protodeboronation, where the C–B bond is cleaved by a proton source, reducing the overall yield.[1][6] Furthermore, like many boronic acids, compound 1 can be susceptible to dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry and reproducibility.[7]

Typical Suzuki-Miyaura Protocol with Compound 1

A representative protocol for the coupling of 1 with an aryl bromide is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

  • Add a suitable base, typically an aqueous solution of Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Add a solvent system, often a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, extract with an organic solvent, dry, and purify the product via column chromatography.

Alternative Strategies and Comparative Analysis

The choice of an alternative synthetic strategy is driven by factors such as substrate scope, functional group tolerance, reagent stability, cost, and the specific bond being formed (C-C vs. C-N).

Alternative Boron Reagents: Enhancing Stability and Handling

For chemists committed to the Suzuki-Miyaura manifold, modifying the boron moiety itself offers a direct solution to the stability and handling issues of boronic acids.

  • Potassium Organotrifluoroborates (R-BF₃K): These reagents are crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, starkly contrasting with boronic acids.[7] This stability stems from the tetracoordinate nature of the boron atom, which makes them less prone to protodeboronation.[7] While often requiring specific conditions for activation (e.g., aqueous base), they are excellent alternatives for complex, multi-step syntheses where reagent robustness is paramount.[8][9] The corresponding trifluoroborate salt of 1 can be prepared from the boronic acid and potassium hydrogen fluoride (KHF₂).[7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and air-stable boron reagents. They are exceptionally robust and compatible with a wide range of reaction conditions, including chromatography. A key advantage is their slow-release "protecting group" nature; the boronic acid is unmasked under the basic, aqueous conditions of the Suzuki-Miyaura coupling, ensuring a controlled delivery of the active nucleophile.

Table 1: Conceptual Comparison of Boron Reagents

Reagent TypeStructure ExampleKey AdvantagesKey Disadvantages
Boronic Acid Ar-B(OH)₂Commercially available, extensive literatureProne to dehydration (boroxine formation), susceptible to protodeboronation[1][7]
Potassium Trifluoroborate [Ar-BF₃]⁻K⁺Air and moisture stable, crystalline solid, long shelf life[7]Requires specific activation, may need different reaction optimization[8]
MIDA Boronate Ar-B(MIDA)Highly stable, compatible with chromatography, slow release of boronic acidRequires an extra synthetic step for preparation and deprotection
Alternative Cross-Coupling Reactions for C-C Bond Formation

Moving beyond boron chemistry opens up a diverse range of powerful cross-coupling reactions. These methods utilize different organometallic reagents and can offer unique reactivity profiles.

  • Negishi Coupling (Organozinc Reagents): The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts. This heightened reactivity can be advantageous for challenging couplings involving sterically hindered substrates or less reactive electrophiles.[10] The requisite (4,5-Difluoro-2-methylphenyl)zinc halide can be prepared from the corresponding aryl halide. This method is a strong alternative for constructing highly fluorinated biaryls.[10]

  • Stille Coupling (Organotin Reagents): While historically significant, the use of organostannanes in Stille coupling has diminished due to the high toxicity of tin compounds.[2] However, it remains a powerful and reliable method known for its tolerance of a very wide range of functional groups.

  • Decarboxylative Coupling: This modern approach uses carboxylic acids as readily available, bench-stable coupling partners. A palladium-catalyzed decarboxylative cross-coupling of a zinc polyfluorobenzoate with an aryl halide or pseudohalide can efficiently generate polyfluorinated biaryls, offering a novel and powerful disconnection.[11]

Table 2: Performance Comparison of C-C Cross-Coupling Methodologies

ReactionNucleophileElectrophileTypical CatalystKey Features & Considerations
Suzuki-Miyaura Organoboronic Acid/Ester/BF₃KAr-X (I, Br, Cl, OTf)PdMild conditions, low toxicity, vast reagent availability.[2][5]
Negishi OrganozincAr-X (I, Br, Cl, OTf)Pd or NiHigh reactivity, good for challenging substrates.[10] Sensitive to air/moisture.
Stille OrganotinAr-X (I, Br, Cl, OTf)PdExcellent functional group tolerance. High toxicity of tin reagents is a major drawback.[2]
Decarboxylative Carboxylic Acid SaltAr-X (I, Br, OTf)PdUses readily available starting materials, avoids pre-formed organometallics.[11]
The Premier Alternative for C-N Bond Formation: Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is arguably the most powerful and general method available, often superseding older, harsher techniques like the Ullmann condensation.[12][13] This reaction directly couples an amine with an aryl halide or pseudohalide (e.g., triflate or fluorosulfonate), providing a highly efficient route to the C(aryl)-N bond.[12][14][15]

Instead of starting with this compound to couple with an amino-substituted electrophile, the logic is inverted. One would start with a halide or triflate, such as 1,2-difluoro-4-halo-5-methylbenzene, and couple it directly with the desired primary or secondary amine. The development of sophisticated, sterically hindered phosphine ligands has been critical to the reaction's success, enabling the coupling of a vast range of substrates under mild conditions.[12][13]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X (Ar-Pd-X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)-Ar' (Ar-Pd-Ar') Transmetal->PdII_R_Ar prod_XB X-B(OH)₂ + Base⁻ Transmetal->prod_XB   RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 prod_ArAr Ar-Ar' RedElim->prod_ArAr sub_ArX Ar'-X sub_ArX->OxAdd sub_ArB Ar-B(OH)₂ + Base sub_ArB->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Alternative C-C Coupling via Negishi Reaction

Objective: To synthesize 4,5-Difluoro-2-methyl-1,1'-biphenyl via a nickel-catalyzed Negishi coupling.

Methodology:

  • Preparation of the Organozinc Reagent: In a flame-dried flask under argon, add magnesium turnings (1.2 eq.) and a crystal of iodine to dry THF. Add 4-bromo-1,2-difluoro-5-methylbenzene (1.0 eq.) dropwise to initiate Grignard formation. After formation is complete, transfer the Grignard solution via cannula to a solution of ZnCl₂ (1.1 eq.) in dry THF at 0 °C. Stir for 1 hour at room temperature to form the (4,5-Difluoro-2-methylphenyl)zinc chloride solution.

  • Coupling Reaction: In a separate flask, add iodobenzene (1.1 eq.), a nickel catalyst such as NiCl₂(dppe) (5 mol%), and dry THF.

  • To the catalyst mixture, add the freshly prepared organozinc solution dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction, quench carefully with saturated aq. NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the product.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-4,5-difluoro-2-methylaniline.

Methodology:

  • To an oven-dried Schlenk tube, add 4-bromo-1,2-difluoro-5-methylbenzene (1.0 eq.), Pd₂(dba)₃ (2 mol%), a suitable biarylphosphine ligand such as XPhos (4.4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry toluene, followed by benzylamine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 16 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to afford the desired N-arylated product.

Diagram 2: Decision Workflow for Synthetic Strategy

Decision_Workflow start Desired Bond Disconnection? cc_bond C(aryl)-C(aryl) start->cc_bond C-C cn_bond C(aryl)-N start->cn_bond C-N boron_q Use Boron Chemistry? cc_bond->boron_q buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald boron_yes Yes boron_q->boron_yes Yes boron_no No boron_q->boron_no No stability_q Is Reagent Stability a Key Concern? boron_yes->stability_q alt_cc Consider Alternative C-C Couplings (Negishi, Decarboxylative, etc.) boron_no->alt_cc stability_yes Yes stability_q->stability_yes Yes stability_no No stability_q->stability_no No trifluoroborate Use Potassium (4,5-Difluoro-2-methylphenyl) trifluoroborate stability_yes->trifluoroborate boronic_acid Use (4,5-Difluoro-2-methylphenyl) boronic acid stability_no->boronic_acid

Caption: A workflow for selecting an appropriate synthetic route.

Conclusion and Future Outlook

While this compound remains a valuable and effective reagent, the modern synthetic chemist has a powerful and diverse arsenal of alternatives. For direct replacement in Suzuki-Miyaura couplings, potassium trifluoroborates and MIDA boronates offer superior stability and handling properties, which are critical in lengthy and complex syntheses.

For scenarios where boron chemistry is not ideal, alternative cross-coupling reactions provide robust solutions. The Negishi coupling offers enhanced reactivity, while emerging methods like decarboxylative couplings present novel and efficient bond disconnections. For the crucial task of C-N bond formation, the Buchwald-Hartwig amination stands as the preeminent strategy, offering unparalleled scope and efficiency.

Looking ahead, the field continues to evolve. The direct activation of C-H and even strong C-F bonds for cross-coupling represents the next frontier.[16][17][18] These methods, while still developing, promise to further streamline synthetic routes by bypassing the need for pre-functionalized starting materials altogether, continuing the relentless pursuit of the "ideal synthesis." By understanding and embracing the full spectrum of available methodologies, researchers can navigate synthetic challenges with greater creativity, flexibility, and success.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. At the heart of this powerful transformation lies the palladium catalyst, the choice of which dictates the efficiency, substrate scope, and overall success of the reaction. This guide provides an in-depth, head-to-head comparison of various classes of palladium catalysts, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.

The Enduring Significance of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges C-C bonds between organoboron compounds and organic halides or pseudohalides.[1] Its widespread adoption in academic and industrial laboratories, particularly in pharmaceutical and materials science, is a testament to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1][2]

The catalytic cycle, a fundamental concept in understanding catalyst performance, is initiated by the oxidative addition of an aryl halide to a Pd(0) species. This is followed by transmetalation with a boronic acid derivative and culminates in reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[3]

Visualizing the Catalytic Cycle

Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Performance Indicators for Catalyst Evaluation

To objectively compare palladium catalysts, we focus on several key metrics:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON indicates a more robust and efficient catalyst.[4]

  • Turnover Frequency (TOF): The turnover number per unit of time, reflecting the catalyst's activity or speed.[4]

  • Catalyst Loading (mol %): The amount of catalyst used relative to the limiting reagent. Lower catalyst loadings are economically and environmentally advantageous.

A Comparative Analysis of Palladium Catalyst Classes

The evolution of palladium catalysts for Suzuki coupling has led to several distinct classes, each with its own set of strengths and weaknesses. The choice of ligand coordinated to the palladium center is paramount, as it profoundly influences the catalyst's stability, activity, and substrate scope.[5]

Traditional Phosphine Ligand Catalysts

Among the earliest and most well-known catalysts for Suzuki-Miyaura reactions are those bearing traditional phosphine ligands, such as triphenylphosphine (PPh₃).[6]

  • Example: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Performance Insights: While effective for a range of substrates, particularly aryl iodides and bromides, these catalysts often require higher catalyst loadings and elevated temperatures, especially for less reactive aryl chlorides.[6][7]

Buchwald Phosphine Ligand Precatalysts

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings.[8] These ligands promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination.[5][8]

  • Examples: SPhos, XPhos, RuPhos

Performance Insights: Buchwald precatalysts exhibit exceptional activity, enabling reactions at room temperature and with very low catalyst loadings, even for challenging, sterically hindered substrates and unactivated aryl chlorides.[8][9] The specific choice of ligand can be fine-tuned to optimize outcomes for different substrate combinations.[8]

N-Heterocyclic Carbene (NHC) Ligand Catalysts

N-Heterocyclic carbene (NHC)-palladium complexes have emerged as highly stable and active catalysts.[6] Their strong σ-donor properties contribute to their high catalytic activity.[6]

  • Example: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a notable subclass of NHC-Pd precatalysts.[10]

Performance Insights: NHC-based catalysts are often resistant to air and moisture, making them user-friendly.[6] They have demonstrated excellent performance in the coupling of a wide variety of aryl halides with arylboronic acids.[6] PEPPSI™-IPr, for instance, has shown significant improvement over traditional phosphine catalysts for certain applications, such as amide N-C bond activation.[11][12]

Palladacycle Catalysts

Palladacycles are organometallic compounds where a ligand is coordinated to the palladium center through both a carbon-metal bond and a donor atom.[13] They are generally stable and can be readily prepared.[13]

Performance Insights: Palladacycles have shown considerable promise as highly active and long-lived catalysts, making them ideal candidates for recycling protocols.[13] They have been reported to generate exceptionally high turnover numbers and frequencies in certain applications.

Heterogeneous Catalysts

In these systems, palladium is supported on a solid material like activated carbon (Pd/C).

Performance Insights: The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, allowing for straightforward product purification and catalyst recycling.[6] However, they may require higher temperatures and catalyst loadings compared to their homogeneous counterparts.[6]

Head-to-Head Performance Data

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of the challenging substrate 4-chlorotoluene with phenylboronic acid. This reaction serves as a benchmark for catalyst efficacy with electron-rich aryl chlorides.[9][14]

Catalyst SystemLigand:Metal RatioYield (%)Reference(s)
In-situ generated from Pd(OAc)₂ with XPhos0.8 : 144[9][14]
In-situ generated from Pd(OAc)₂ with XPhos1.2 : 184[9][14]
Well-defined allyl-based precatalystsVariedConsistent Performance[14][15]

Data adapted from a comparative study on palladium precatalysts.[9][14]

This data highlights a crucial practical point: for in-situ generated catalysts, the ligand-to-metal ratio can significantly impact the yield.[9] In this case, increasing the XPhos to palladium acetate ratio nearly doubled the product yield.[9][14] In contrast, well-defined precatalysts often show more consistent performance across different ligand-to-metal ratios.[14]

Rational Catalyst Selection: A Practical Workflow

Choosing the optimal catalyst requires a systematic approach. High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a wide range of catalysts, ligands, bases, and solvents.[16][17]

Catalyst Selection Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Define Substrates Define Substrates Select Catalyst Classes Select Catalyst Classes Define Substrates->Select Catalyst Classes High-Throughput Screening High-Throughput Screening Select Catalyst Classes->High-Throughput Screening Identify Lead Conditions Identify Lead Conditions High-Throughput Screening->Identify Lead Conditions Vary Ligand/Base/Solvent Vary Ligand/Base/Solvent Identify Lead Conditions->Vary Ligand/Base/Solvent Optimize Catalyst Loading Optimize Catalyst Loading Vary Ligand/Base/Solvent->Optimize Catalyst Loading Final Protocol Final Protocol Optimize Catalyst Loading->Final Protocol Scale-up Scale-up Final Protocol->Scale-up

Caption: A logical workflow for palladium catalyst selection and optimization.

Standardized Experimental Protocol for Catalyst Comparison

For a fair head-to-head comparison, a standardized experimental protocol is essential. The following protocol is a representative example for the Suzuki-Miyaura coupling of an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (0.01 - 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Navigating the Catalyst Landscape

The selection of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that significantly impacts synthetic efficiency. While traditional phosphine-based catalysts remain useful, the advent of bulky, electron-rich phosphine ligands, robust N-heterocyclic carbene complexes, and highly active palladacycles has dramatically expanded the chemist's toolkit. For challenging substrates like aryl chlorides, the use of these advanced catalyst systems is often essential.

This guide has provided a comparative framework, supported by experimental data and practical protocols, to aid in the rational selection of the optimal catalyst for your specific synthetic needs. By understanding the strengths and limitations of each catalyst class and employing a systematic approach to optimization, researchers can harness the full potential of the Suzuki-Miyaura coupling reaction in their pursuit of novel molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4,5-Difluoro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of (4,5-Difluoro-2-methylphenyl)boronic acid. By integrating technical expertise with established safety protocols, this document aims to be an essential resource for ensuring a secure and compliant research environment.

This compound, a member of the versatile class of organoboron compounds, is instrumental in synthetic organic chemistry, particularly in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. While boronic acids are valued for their utility, their handling and disposal demand a thorough understanding of their chemical properties and potential hazards.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. Based on data from analogous compounds, this chemical should be handled as a hazardous substance.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][4]

Immediate Safety Measures: A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE).[5][6][7] All handling and disposal steps for this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][10]
Hand Protection Nitrile gloves or other chemically resistant gloves.Prevents direct skin contact and potential irritation.[5][6]
Protective Clothing A lab coat must be worn at all times.Shields skin and personal clothing from contamination.[8][10]
Respiratory Protection Required if dust is generated and engineering controls are insufficient.Prevents inhalation of irritating dust particles.[11]

The Principle of Neutralization: A Safer Disposal Pathway

Boronic acids are weak Lewis acids.[12][13] This characteristic allows for a neutralization step prior to disposal, which converts the boronic acid into a less reactive boronate salt.[14][15] This is a widely accepted practice for managing boronic acid waste streams, provided it aligns with institutional and local regulations.[14]

The neutralization reaction is typically performed using a mild base, such as sodium bicarbonate (baking soda), to avoid vigorous or exothermic reactions.[15]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound from the laboratory.

Part A: Disposal of Solid Waste and Contaminated Materials

Solid this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) should be treated as hazardous waste.

Step 1: Waste Segregation

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[8] Never mix boronic acids with strong oxidizing agents or strong acids.[8][16]

Step 2: Waste Collection

  • Place the solid waste into a clearly labeled, sealable hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Irritant).

Step 3: Storage and Collection

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8]

Part B: Decontamination and Disposal of Empty Containers

Empty containers must be thoroughly decontaminated before they can be considered for regular disposal.

Step 1: Triple Rinse Procedure

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the first rinseate must be collected and treated as hazardous liquid waste. [8] Transfer this rinseate to a designated liquid hazardous waste container for boronic acid waste.

  • Subsequent rinses may also need to be collected as hazardous waste, depending on your institution's specific guidelines.[8]

Step 2: Final Container Disposal

  • After the triple rinse, allow the container to air dry completely in the fume hood.

  • Deface the original label on the container.

  • The clean, dry container can then be disposed of according to your laboratory's procedures for glass or plastic recycling.[8]

Part C: Neutralization and Disposal of Aqueous Solutions

For dilute aqueous solutions containing this compound, a neutralization protocol can be employed. This procedure should only be carried out by trained personnel and with the explicit approval of your institution's EHS office.

Experimental Protocol: Neutralization of Boronic Acid Waste

  • Preparation: In a chemical fume hood, place the dilute aqueous boronic acid waste in a suitably large beaker to allow for stirring and potential foaming.

  • Neutralization: Slowly and with constant stirring, add a saturated solution of sodium bicarbonate (baking soda) or another mild base like calcium carbonate to the boronic acid solution.[15] The gradual addition is important to control the reaction and any potential off-gassing.

  • pH Monitoring: Use pH strips or a pH meter to monitor the pH of the solution. Continue to add the base until the pH is within a neutral range, typically between 6.0 and 8.0.[17]

  • Final Disposal: The final disposal of the neutralized solution is subject to local regulations. In some cases, it may be permissible to flush the neutralized solution down the drain with a large volume of water.[14] However, this requires explicit permission from your local water authority and EHS office. [14] If drain disposal is not permitted, the neutralized solution must be collected as hazardous aqueous waste.

Important Considerations:

  • This neutralization procedure is only suitable for waste streams where the sole hazardous component is the boronic acid.[17][18] If the waste is contaminated with other hazardous materials, such as heavy metals, it must be disposed of as hazardous waste without neutralization.[17]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_solid Solid Waste & Contaminated Materials cluster_container Empty Containers cluster_aqueous Aqueous Solutions Waste This compound Waste SolidWaste Solid Waste / Grossly Contaminated Items Waste->SolidWaste EmptyContainer Empty Container Waste->EmptyContainer AqueousSolution Dilute Aqueous Solution Waste->AqueousSolution SegregateSolid Segregate Waste SolidWaste->SegregateSolid CollectSolid Collect in Labeled Hazardous Waste Container SegregateSolid->CollectSolid StoreSolid Store for EHS Pickup CollectSolid->StoreSolid TripleRinse Triple Rinse (Collect First Rinseate as Hazardous) EmptyContainer->TripleRinse DryContainer Air Dry Completely TripleRinse->DryContainer DefaceLabel Deface Original Label DryContainer->DefaceLabel DisposeContainer Dispose as per Lab Protocol (e.g., recycling) DefaceLabel->DisposeContainer CheckContaminants Check for Other Hazardous Contaminants AqueousSolution->CheckContaminants Neutralize Neutralize with Mild Base (e.g., NaHCO3) to pH 6-8 CheckContaminants->Neutralize No CollectAqueous Collect as Hazardous Aqueous Waste CheckContaminants->CollectAqueous Yes CheckLocalRegs Consult Local Regulations & EHS for Drain Disposal Neutralize->CheckLocalRegs DrainDisposal Drain Disposal with Copious Water (with approval) CheckLocalRegs->DrainDisposal Permitted CheckLocalRegs->CollectAqueous Not Permitted

References

A Researcher's Guide to the Safe Handling of (4,5-Difluoro-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and drug development, substituted phenylboronic acids are invaluable building blocks. (4,5-Difluoro-2-methylphenyl)boronic acid, with its unique electronic and structural properties, is no exception. However, its utility in synthesis is matched by the imperative for rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the established safety profiles of structurally analogous boronic acids.

Disclaimer: This guide is based on the known hazards of similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound for the most accurate and comprehensive information.

Immediate Safety and Hazard Assessment

Based on extensive data from analogous fluoro- and methyl-substituted phenylboronic acids, this compound should be handled as a hazardous substance with the potential to cause significant irritation.[1][2] The primary hazards associated with this class of compounds are:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] It is also critical to ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements, with the rationale rooted in preventing the primary exposure routes.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][4]To protect eyes from contact with dust or splashes, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.To prevent skin contact and potential irritation.[3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent the inhalation of dust particles and subsequent respiratory tract irritation.[1]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a structured operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Ensure the work area is clean and free of clutter.

  • Verify that an operational eyewash station and safety shower are within immediate reach.[2][4]

  • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) before handling the chemical.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Handling:

  • Keep the container of this compound tightly closed when not in use.

  • When transferring the solid, use a spatula and avoid generating dust.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling:

  • Thoroughly clean the work area and any equipment used.

  • Decontaminate or dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Clean Fume Hood prep_safety Verify Eyewash & Shower prep_area->prep_safety prep_ppe Don PPE prep_safety->prep_ppe handle_solid Weigh & Transfer Solid prep_ppe->handle_solid Proceed to Handling handle_solution Prepare Solution (if needed) handle_solid->handle_solution post_clean Clean Work Area & Equipment handle_solution->post_clean Proceed to Post-Handling post_dispose Dispose of Waste post_clean->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste generated from the use of this compound, including unused material, contaminated PPE, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by local and national regulations.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.[5]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and drying, the container may be disposed of according to institutional protocols.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring the well-being of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.